Product packaging for 1-Propyl-1H-imidazole(Cat. No.:CAS No. 35203-44-2)

1-Propyl-1H-imidazole

Cat. No.: B1584474
CAS No.: 35203-44-2
M. Wt: 110.16 g/mol
InChI Key: IYVYLVCVXXCYRI-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B1584474 1-Propyl-1H-imidazole CAS No. 35203-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylimidazole
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InChI

InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3
Source PubChem
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InChI Key

IYVYLVCVXXCYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID70188708
Record name 1-Propyl-1H-imidazole
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Molecular Weight

110.16 g/mol
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CAS No.

35203-44-2
Record name 1-Propylimidazole
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Record name n-Propylimidazole
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Record name 1-Propyl-1H-imidazole
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Record name 1-propyl-1H-imidazole
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Propyl-1H-imidazole (CAS: 35203-44-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole, a heterocyclic organic compound, is a versatile building block with significant applications in pharmaceutical development, materials science, and organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic data, synthesis, and key applications. Detailed experimental protocols for its synthesis and its use in the formation of ionic liquids are presented. Furthermore, this guide elucidates the well-established mechanism of action for imidazole-containing antifungal agents, a class of compounds for which this compound serves as a crucial precursor.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid.[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

PropertyValueReference(s)
CAS Number 35203-44-2[1]
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 94 °C at 11 mmHg[2]
Density 0.95 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 76.7 °C[2]
Vapor Pressure 0.399 mmHg at 25 °C[2]
Refractive Index 1.4810 - 1.4850[2]
Purity ≥ 99% (assay)[1]
Storage Temperature 2-8 °C[1]
Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The ¹H NMR data provides characteristic signals for the propyl group and the imidazole (B134444) ring protons.

Data TypeDescriptionReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 0.93 (t, 3H, J = 7.2 Hz), 1.81 (td, 2H, J = 7.2, 14.4 Hz), 3.90 (t, 2H, J = 7.2 Hz), 6.91 (s, 1H), 7.06 (s, 1H), 7.46 (s, 1H)[2]

Synthesis and Purification

The synthesis of this compound is commonly achieved through the N-alkylation of imidazole with a propyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the reaction of imidazole with 1-bromopropane (B46711) using sodium hydride as a base.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Chloroform

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous THF, slowly add sodium hydride (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 16-24 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with THF.

  • Concentrate the combined filtrate and washings under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, using a chloroform/methanol gradient as the eluent, to afford this compound as a colorless oil.[2]

Purification

For high-purity requirements, fractional distillation under reduced pressure can be employed as an effective purification method for this compound. This technique is particularly useful for removing non-volatile impurities and residual solvents.[3]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

A primary application of this compound is as a precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The imidazole moiety is a common scaffold in many clinically used drugs, including antifungal and antibacterial agents.[1]

Synthesis of Ionic Liquids

This compound is a key starting material for the synthesis of imidazolium-based ionic liquids. These compounds are gaining prominence as green solvents and catalysts in a variety of chemical processes.[1]

This protocol outlines the synthesis of a common ionic liquid derived from this compound.

Materials:

Procedure:

  • Under an inert atmosphere, add methyl bromide to this compound with constant stirring.

  • Reflux the mixture at an appropriate temperature for several hours.

  • Allow the reaction to cool to room temperature.

  • Add ethyl acetate to precipitate the product.

  • Filter the solid product, wash with ethyl acetate, and dry under vacuum to yield 1-Propyl-3-methylimidazolium bromide as a white solid.[2]

Ligand in Catalysis

The nitrogen atoms in the imidazole ring of this compound can coordinate with metal centers, making it an effective ligand in various catalytic reactions, such as Heck and Suzuki cross-coupling reactions.[4][5] These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Role in Biological Signaling Pathways: Antifungal Mechanism of Action

While specific signaling pathways involving this compound are not extensively documented, its role as a precursor for imidazole-based antifungal agents is well-established. These antifungal drugs primarily exert their effect by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6][7]

The key target of imidazole antifungals is the enzyme lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme.[8][9] Inhibition of this enzyme disrupts the fungal ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This ultimately compromises the integrity and function of the fungal cell membrane, resulting in the inhibition of fungal growth and proliferation.[10]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_demethylase Lanosterol 14-alpha-demethylase (Cytochrome P450) Lanosterol->Lanosterol_demethylase Substrate Intermediate_sterols Intermediate sterols Ergosterol Ergosterol Intermediate_sterols->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Essential component Imidazole_Antifungal Imidazole Antifungal (e.g., derived from This compound) Imidazole_Antifungal->Lanosterol_demethylase Inhibits Lanosterol_demethylase->Intermediate_sterols Catalyzes conversion

References

physical and chemical properties of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Propyl-1H-imidazole: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, also known as N-propylimidazole, is a heterocyclic organic compound belonging to the imidazole (B134444) family.[1] With the chemical formula C6H10N2, this compound is characterized by a five-membered aromatic ring containing two nitrogen atoms, with a propyl group attached to one of the nitrogen atoms.[1][2] Its unique molecular structure imparts a range of physical and chemical properties that make it a valuable intermediate and building block in various fields, particularly in pharmaceutical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of the core , along with experimental protocols and diagrams to support researchers, scientists, and drug development professionals.

Physical Properties

This compound is typically a colorless to light yellow transparent liquid at room temperature.[1][2][3] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C6H10N2[1][4][5]
Molecular Weight 110.16 g/mol [4][5]
Appearance Colorless to light yellow transparent liquid[1][2][3]
Boiling Point 221.3 ± 9.0 °C at 760 mmHg 94 °C at 11 mmHg[1][3][6]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 87.6 ± 18.7 °C[1]
Refractive Index 1.512[1]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[1]
Solubility Soluble in organic solvents[1]

Note: A precise melting point for this compound is not consistently reported in the surveyed literature.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the imidazole ring and the attached propyl group. The imidazole ring is aromatic and possesses both basic and nucleophilic properties due to the lone pair of electrons on the sp2-hybridized nitrogen atom.

Key aspects of its reactivity include:

  • Ligand Formation: It can act as a ligand in coordination chemistry, forming complexes with various metal ions. This property is crucial for its application in catalysis.

  • Intermediate in Organic Synthesis: Its structure allows it to serve as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

  • Synthesis of Ionic Liquids: this compound is a precursor in the development of ionic liquids, which are valued for their use in green chemistry.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of imidazole with a propyl halide. The following is a representative experimental protocol.

Materials:

Procedure:

  • To a solution of imidazole (1.37 g, 20.1 mmol) in anhydrous tetrahydrofuran (50.0 mL) at room temperature, slowly add sodium hydride (55% dispersion in mineral oil, 0.966 g, 22.1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the mixture at the same temperature.

  • Continue to stir the reaction solution for 16 hours.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the filter cake with tetrahydrofuran.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography using silica gel as the stationary phase and a chloroform/methanol mixture as the eluent.

  • This procedure should yield this compound as a colorless oil (2.07 g, 18.8 mmol, 93% yield).[6]

Spectroscopic Characterization

¹H NMR Spectroscopy:

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃) δ: 0.93 (3H, t, J = 7.2 Hz), 1.81 (2H, sextet, J = 7.2 Hz), 3.90 (2H, t, J = 7.2 Hz), 6.91 (1H, s), 7.06 (1H, s), 7.46 (1H, s).[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Start Materials: Imidazole, NaH, 1-Bromopropane, THF reaction Reaction: N-Alkylation start->reaction 1. Deprotonation 2. Nucleophilic Attack filtration Filtration reaction->filtration Removal of solids concentration Concentration filtration->concentration Solvent removal chromatography Flash Column Chromatography concentration->chromatography Purification of crude product product This compound chromatography->product Isolation

Caption: Workflow for the synthesis of this compound.

Reactivity Overview

This diagram provides a logical overview of the key chemical reactivities of this compound.

Reactivity_Overview Reactivity of this compound cluster_applications Key Applications cluster_properties Chemical Properties imidazole This compound ligand Ligand in Coordination Chemistry imidazole->ligand Forms metal complexes intermediate Intermediate in Organic Synthesis imidazole->intermediate Building block for APIs ionic_liquid Precursor for Ionic Liquids imidazole->ionic_liquid Used in green chemistry aromatic Aromatic Ring aromatic->imidazole confers stability nucleophilic Nucleophilic Nitrogen nucleophilic->imidazole enables reactions

Caption: Key reactivity aspects of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] The imidazole moiety is a common scaffold in many biologically active molecules. While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its role as a synthetic precursor suggests its incorporation into larger molecules designed to target a variety of biological pathways. The development of novel drugs often relies on the availability of such versatile building blocks to create diverse chemical libraries for screening.

Safety and Handling

Handling of this compound requires adherence to standard laboratory safety protocols. It is a combustible liquid with a flash point of 87.6 ± 18.7 °C.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical with a well-defined set of physical and chemical properties that make it highly valuable in research and industrial applications, particularly in the synthesis of pharmaceuticals and ionic liquids. This guide has summarized its core characteristics, provided a detailed experimental protocol for its synthesis, and presented visual diagrams to illustrate its synthesis workflow and reactivity. While further research is needed to fully elucidate its role in specific biological signaling pathways and to provide a more comprehensive set of analytical data, the information presented here offers a solid foundation for professionals in the fields of chemistry and drug development.

References

Synthesis of 1-Propyl-1H-imidazole from Imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-propyl-1H-imidazole from imidazole (B134444), a critical process for obtaining a versatile intermediate in various fields, including pharmaceuticals and materials science.[1][2] The primary synthetic route involves the N-alkylation of the imidazole ring, a fundamental transformation in organic chemistry. This document details the reaction, presents quantitative data, and provides an experimental protocol for its successful implementation.

Core Synthesis Pathway: N-Alkylation of Imidazole

The most prevalent and efficient method for the synthesis of this compound is the direct N-alkylation of imidazole with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. This reaction is a nucleophilic substitution where the imidazole anion, generated by a base, attacks the electrophilic carbon of the alkyl halide.[3]

The general reaction scheme is as follows:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a high-yield synthesis method. [4] Materials:

  • Imidazole (1.37 g, 20.1 mmol)

  • Sodium hydride (55% dispersion in oil, 0.966 g, 22.1 mmol)

  • 1-Bromopropane (5.48 mL, 60.3 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 50.0 mL)

  • Diatomaceous earth

  • Silica (B1680970) gel for column chromatography

  • Chloroform and Methanol (for eluent)

Procedure:

  • Deprotonation: To a solution of imidazole in anhydrous THF in a round-bottom flask, slowly add the sodium hydride at room temperature under an inert atmosphere. Stir the resulting mixture at room temperature for 1 hour.

  • Alkylation: Add 1-bromopropane dropwise to the reaction mixture at room temperature. Continue to stir the solution for 16 hours.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth. Wash the filter cake with THF.

  • Isolation of Crude Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography using a silica gel stationary phase and a chloroform/methanol eluent system to afford this compound as a colorless oil.

Characterization:

The structure of the final product can be confirmed by spectroscopic methods, such as ¹H NMR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ would show signals at approximately δ 0.93 (t, 3H), 1.81 (m, 2H), 3.90 (t, 2H), 6.91 (s, 1H), 7.06 (s, 1H), and 7.46 (s, 1H). [4]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression of chemical transformations. The diagram below illustrates the key relationships between the reactants, intermediates, and the final product.

Logical_Relationships Imidazole Imidazole (Nucleophile Precursor) Imidazolate Imidazolate Anion (Nucleophile) Imidazole->Imidazolate Deprotonation Base Base (e.g., NaH) Base->Imidazolate PropylHalide Propyl Halide (Electrophile) Product This compound PropylHalide->Product Imidazolate->Product Nucleophilic Attack Byproduct Salt Byproduct (e.g., NaBr) Product->Byproduct Formation of

Caption: Logical relationships in the N-alkylation of imidazole.

References

A Technical Guide to the Physicochemical Properties of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the boiling point and density of 1-Propyl-1H-imidazole, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various sources to ensure a comprehensive understanding of its physical characteristics.

Introduction to this compound

This compound, also known as N-propylimidazole, is a heterocyclic organic compound from the imidazole (B134444) family.[1][2] Its chemical structure, which includes a propyl group attached to a nitrogen atom of the imidazole ring, gives it distinct properties that make it a valuable intermediate in organic synthesis.[1] This compound, identified by the CAS Number 35203-44-2, is typically a colorless to pale yellow liquid at room temperature.[2][3][4] It sees wide application in the pharmaceutical industry as a building block for drug synthesis and in materials science for creating ionic liquids and coordination complexes.[2][4]

Physical and Chemical Properties

The key physical properties of this compound are summarized in the table below. These values are crucial for its handling, application in reactions, and for purification processes.

PropertyValueConditions
Boiling Point 221.3 ± 9.0 °Cat 760 mmHg
94 °Cat 11 mmHg (lit.)[2][3][5][6][7]
Density 1.0 ± 0.1 g/cm³Predicted
0.95 g/cm³-
0.95 ± 0.1 g/cm³Predicted[3][5][6]
Molecular Formula C6H10N2-[1][2][6]
Molecular Weight 110.16 g/mol -[2][6]
Appearance Colorless to light yellow transparent liquidRoom Temperature[1][2][3]
CAS Number 35203-44-2-[2][3][5][6]

Experimental Protocols

While specific experimental protocols for the determination of boiling point and density are not detailed in the provided search results, a representative synthesis protocol for this compound is described, which is a prerequisite for measuring its physical properties.

Synthesis of this compound [7]

  • Materials: Imidazole, Sodium hydride (55%), 1-bromopropane, Tetrahydrofuran (B95107) (THF), Chloroform, Methanol, Silica (B1680970) gel.

  • Procedure:

    • Sodium hydride (0.966 g, 22.1 mmol, 55%) is slowly added to a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (50.0 mL) at room temperature.[7]

    • The resulting mixture is stirred at room temperature for 1 hour.[7]

    • 1-bromopropane (5.48 mL, 60.3 mmol) is then added dropwise to the reaction mixture at the same temperature.[7]

    • The solution is stirred for an additional 16 hours.[7]

    • Upon completion, the mixture is filtered through a diatomaceous earth pad, and the filter cake is washed with tetrahydrofuran.[7]

    • The filtrate and washings are combined and concentrated under reduced pressure to remove the solvent.[7]

    • The crude product is purified by fast column chromatography using silica gel as the stationary phase and a chloroform/methanol mixture as the eluent.[7]

  • Yield: This process affords this compound (2.07 g, 18.8 mmol) as a colorless oil, corresponding to a 93% yield.[7]

The determination of the boiling point would typically follow such a synthesis and purification process, likely through distillation under reduced pressure, which aligns with the reported value at 11 mmHg. Density would be measured using standard laboratory equipment like a pycnometer or a digital density meter.

Visualization of Compound Properties

The logical relationship between the identification of this compound and its core physical properties is illustrated in the diagram below.

G cluster_id Identification cluster_molecular Molecular Information cluster_physical Physical Properties Compound This compound CAS CAS: 35203-44-2 Compound->CAS Formula Formula: C6H10N2 Compound->Formula BoilingPoint Boiling Point: 94°C @ 11 mmHg 221.3°C @ 760 mmHg Compound->BoilingPoint Density Density: ~0.95 - 1.0 g/cm³ Compound->Density Appearance Appearance: Colorless to light yellow liquid Compound->Appearance MW MW: 110.16 g/mol Formula->MW

Caption: Logical flow from compound identification to its properties.

References

Solubility of 1-Propyl-1H-imidazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propyl-1H-imidazole, a versatile heterocyclic compound utilized in various chemical and pharmaceutical applications. While specific quantitative solubility data is not extensively available in published literature, this document outlines the known qualitative solubility information and provides a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound in relevant organic solvents for applications ranging from reaction chemistry to formulation development.

Introduction to this compound

This compound (CAS No. 35203-44-2) is a substituted imidazole (B134444) that presents as a colorless to light yellow transparent liquid.[1] Its molecular structure, featuring a propyl group on the imidazole ring, imparts a unique combination of polarity and lipophilicity, influencing its solubility in various media. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is also explored for its utility in the development of ionic liquids.[2][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Qualitative Solubility Profile

Sources consistently describe this compound as having excellent solubility in organic solvents.[3] This general solubility is attributed to its molecular structure, which allows for favorable interactions with a wide range of organic solvent molecules. However, for precise applications in research and development, qualitative descriptions are insufficient. Quantitative data is essential for accurate stoichiometric calculations, determining appropriate solvent systems for chromatography, and developing stable liquid formulations.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. To address this gap, this guide provides a robust experimental protocol for researchers to determine this data in their own laboratories. The following table is presented as a template for organizing and presenting the experimentally determined solubility data for clear comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
MethanolTBDTBDTBDShake-Flask Method[Your Data]
EthanolTBDTBDTBDShake-Flask Method[Your Data]
AcetoneTBDTBDTBDShake-Flask Method[Your Data]
TolueneTBDTBDTBDShake-Flask Method[Your Data]
Ethyl AcetateTBDTBDTBDShake-Flask Method[Your Data]
DichloromethaneTBDTBDTBDShake-Flask Method[Your Data]
Diethyl EtherTBDTBDTBDShake-Flask Method[Your Data]
Add other solvents as needed

TBD: To Be Determined

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] The following protocol is adapted for the determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

4.1. Materials

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

4.2. Procedure

  • Preparation of Solvent: Add a known volume of the selected organic solvent to a series of scintillation vials or flasks.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct second liquid phase (undissolved solute) should be visible to ensure that saturation is achievable.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined by preliminary experiments where the concentration of the solute in the solvent is measured at different time points until it becomes constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets of the solute.

  • Dilution: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Analytical Method Validation

A crucial aspect of obtaining accurate solubility data is the validation of the analytical method used for quantification. This includes establishing the linearity, accuracy, precision, and limit of detection (LOD) and limit of quantification (LOQ) of the method for this compound in the specific solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvent B Add Excess this compound A->B Known Volume C Agitate at Constant Temperature B->C D Allow Phase Separation C->D 24-48h E Sample Saturated Solvent Phase D->E F Filter Sample E->F G Dilute Sample F->G H Quantify by GC/HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination.

Conclusion

While this compound is qualitatively known to be highly soluble in organic solvents, this guide highlights the critical need for quantitative data for its effective application in research and development. The provided experimental protocol offers a standardized approach for determining the solubility of this compound in various organic solvents. The systematic collection and organization of such data, as facilitated by the template table, will be invaluable for the scientific community, particularly for those in drug discovery and chemical process development. By following the detailed methodology and workflow presented, researchers can generate the reliable and reproducible solubility data necessary to advance their projects.

References

Spectral Analysis of 1-Propyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-propyl-1H-imidazole. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. The experimental data presented was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.46s-1HH-2 (imidazole ring)
7.06s-1HH-4 (imidazole ring)
6.91s-1HH-5 (imidazole ring)
3.90t7.22HN-CH ₂-CH₂-CH₃
1.81td7.2, 14.42HN-CH₂-CH ₂-CH₃
0.93t7.23HN-CH₂-CH₂-CH
¹³C NMR Spectral Data (Predicted)
Predicted Chemical Shift (δ) ppmAssignment
~137C-2 (imidazole ring)
~129C-4 (imidazole ring)
~121C-5 (imidazole ring)
~48C H₂ (N-propyl)
~24C H₂ (N-propyl)
~11C H₃ (N-propyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic IR absorption bands for this compound based on its molecular structure.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3150 - 3100MediumC-H stretchImidazole (B134444) ring
2960 - 2850StrongC-H stretchPropyl group (alkane)
~1670MediumC=N stretchImidazole ring
~1500MediumC=C stretchImidazole ring
1465 - 1450MediumC-H bendPropyl group (CH₂)
1380 - 1370MediumC-H bendPropyl group (CH₃)
1250 - 1020StrongC-N stretchImidazole ring

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectral data for liquid samples such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse program.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the prepared salt plate assembly into the sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and data interpretation for this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR_Acq NMR Spectrometer (400 MHz) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Analysis_1H 1H NMR Spectrum (Chemical Shift, Multiplicity, Integration) Process_NMR->Analysis_1H Analysis_13C 13C NMR Spectrum (Chemical Shift) Process_NMR->Analysis_13C Analysis_IR IR Spectrum (Absorption Bands) Process_IR->Analysis_IR Interpretation Structural Confirmation of This compound Analysis_1H->Interpretation Analysis_13C->Interpretation Analysis_IR->Interpretation

Caption: Workflow for the spectral analysis of this compound.

References

A Comprehensive Technical Guide to 1-Propyl-1H-imidazole: Synthesis, Properties, and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Propyl-1H-imidazole (CAS No. 35203-44-2), a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science. This document details its commercial availability, physicochemical properties, a robust experimental protocol for its synthesis and purification, and an exploration of its current and potential applications. The information is structured to be a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various quantities and purities. The table below summarizes the offerings from several prominent vendors.

SupplierPurityAvailable Quantities
Sigma-Aldrich97%5 g, 25 g, 100 g, 500 g[1]
Chem-Impex≥ 99%Inquire for details[2]
SciSupplies98%1 kg[3]
NINGBO INNO PHARMCHEM CO.,LTD.High PurityInquire for details[4]
ChemicalBook99%Inquire for details[5]
Sunway Pharm Ltd---Inquire for details[6]
CymitQuimica97%5g, 10g, 25g, 50g, 100g, 500g[7]
Jinan Future chemical Co.,Ltd---Inquire for details[8]
Chemneo≥ 98.0%Inquire for details[9]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 35203-44-2[1][2][3][4]
Molecular Formula C₆H₁₀N₂[1][2][3]
Molecular Weight 110.16 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 94 °C / 11 mmHgJinan Future chemical Co.,Ltd
Density 0.95 ± 0.1 g/cm³Jinan Future chemical Co.,Ltd
Refractive Index 1.4810 - 1.4850Jinan Future chemical Co.,Ltd
Storage Temperature 2-8 °C, Sealed in dry conditions[1]

Synthesis and Purification: An Experimental Protocol

A common and effective method for the synthesis of this compound is through the N-alkylation of imidazole (B134444) with a propyl halide. The following protocol is a detailed methodology for this synthesis.

Materials and Reagents
Synthesis Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent) and dissolve it in anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of imidazole will be observed as a white precipitate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of chloroform and methanol as the eluent to yield pure this compound as a colorless oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.47 (s, 1H), 7.07 (s, 1H), 6.92 (s, 1H), 3.92 (t, J=7.2 Hz, 2H), 1.83 (sext, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H).

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Imidazole + NaH in THF deprotonation Deprotonation (Formation of Imidazole Sodium Salt) start->deprotonation 1 hr, RT alkylation Alkylation with 1-Bromopropane deprotonation->alkylation 0 °C reaction_completion Overnight Stirring alkylation->reaction_completion Warm to RT quench Quench with Water reaction_completion->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification final_product Pure this compound purification->final_product

Caption: Synthesis and purification workflow for this compound.

Applications and Future Directions

This compound serves as a crucial building block in organic synthesis.[10] Its primary applications are in the pharmaceutical and materials science sectors.

Pharmaceutical Applications

The imidazole moiety is a common feature in many biologically active compounds.[1] this compound is used as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the broader class of N-alkylated imidazoles is integral to the development of various therapeutic agents, including antifungal and antimicrobial drugs. The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.

Materials Science

This compound is a precursor in the synthesis of ionic liquids. These compounds are salts that are liquid at or near room temperature and have applications as environmentally friendly solvents and electrolytes in batteries and other electrochemical devices.

Logical Relationships in Drug Discovery

The development of novel therapeutics often follows a logical progression from a basic chemical scaffold. The diagram below illustrates the conceptual relationship of this compound as a starting material in a drug discovery pipeline.

Drug_Discovery_Logic start This compound (Starting Material) derivatization Chemical Derivatization (e.g., substitution at C2, C4, C5) start->derivatization library Library of Novel Imidazole Derivatives derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound(s) (Demonstrated Activity) screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Conceptual workflow for drug discovery starting from this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate. Its value in the synthesis of pharmaceuticals and advanced materials is well-established. This guide provides the essential technical information for researchers to source, synthesize, and utilize this compound in their work. Further research into the biological activities of novel derivatives of this compound may unveil new therapeutic applications.

References

The Role of 1-Propyl-1H-imidazole in Green Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole, a versatile heterocyclic compound, is emerging as a significant player in the advancement of green chemistry. Its utility as a precursor to task-specific ionic liquids, its role as a catalyst and ligand in organic synthesis, and its applications in developing environmentally benign reaction conditions position it as a molecule of interest for sustainable chemical processes. This technical guide provides an in-depth analysis of the synthesis, applications, and environmental profile of this compound, with a focus on its contributions to greener methodologies in research and industry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption and further exploration in sustainable chemistry.

Introduction: The Green Chemistry Imperative and the Role of Imidazoles

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, the development of greener solvents, catalysts, and synthetic routes is paramount. Imidazole (B134444) derivatives, with their unique chemical properties, have garnered considerable attention for their potential to address these challenges. This compound, in particular, serves as a key building block for N-propyl-substituted imidazolium-based ionic liquids, which are lauded for their low vapor pressure, thermal stability, and tunable properties, making them attractive alternatives to volatile organic compounds (VOCs).[1] Furthermore, the imidazole moiety itself can act as a catalyst or a ligand, facilitating a variety of organic transformations under milder and more environmentally friendly conditions.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in green chemistry. These properties influence its behavior as a solvent, catalyst, and precursor for ionic liquids.

PropertyValueReference
Molecular Formula C₆H₁₀N₂[3]
Molecular Weight 110.16 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Density ~1.0 ± 0.1 g/cm³[1]
Boiling Point 221.3 ± 9.0 °C at 760 mmHg[1]
Flash Point 87.6 ± 18.7 °C[1]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[1]
Refractive Index 1.512[1]
Purity (Assay) ≥ 98.0%[1]

Synthesis of this compound: Traditional vs. Green Approaches

The synthesis of this compound is a critical step that should align with the principles of green chemistry. While traditional methods are effective, they often employ hazardous reagents and solvents. This section details both a conventional and a greener, microwave-assisted approach.

Traditional Synthesis Protocol

A common method for the N-alkylation of imidazole involves the use of a strong base and an aprotic solvent.[4]

Reaction: Imidazole + 1-Bromopropane (B46711) → this compound

Experimental Protocol:

  • Preparation: To a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (B95107) (THF, 50.0 mL) at room temperature, slowly add sodium hydride (NaH, 55% dispersion in oil, 0.966 g, 22.1 mmol).

  • Activation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imidazolide (B1226674) anion.

  • Alkylation: Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the mixture at room temperature.

  • Reaction: Continue stirring the solution for 16 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, chloroform/methanol eluent) to yield this compound.

Yield: 93%[4]

Critique from a Green Chemistry Perspective: This method, while high-yielding, utilizes hazardous reagents such as sodium hydride (highly reactive and flammable) and solvents like THF.

Greener Synthesis Approaches: Microwave-Assisted, Solvent-Free Alkylation

Microwave-assisted organic synthesis (MAOS) offers a greener alternative by significantly reducing reaction times, often enabling solvent-free conditions.[5][6]

Conceptual Greener Protocol (based on similar alkylations):

  • Mixing: In a microwave-safe vessel, combine imidazole (1.0 eq), 1-bromopropane (1.2 eq), and a solid base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 100-150 W) for a short duration (e.g., 5-15 minutes), monitoring the reaction progress by TLC.

  • Work-up: After cooling, the product can be extracted with a suitable solvent and the solid base filtered off. The solvent is then removed under reduced pressure.

This approach aligns better with green chemistry principles by avoiding hazardous reagents like NaH and minimizing or eliminating solvent use.[7]

green_synthesis_workflow cluster_traditional Traditional Synthesis cluster_green Green Synthesis T1 Imidazole + 1-Bromopropane + NaH in THF T2 Stirring (16h) at Room Temp T1->T2 T3 Filtration & Solvent Evaporation T2->T3 T4 Column Chromatography T3->T4 T5 This compound (93% yield) T4->T5 G1 Imidazole + 1-Bromopropane + K2CO3 (Solvent-Free) G2 Microwave Irradiation (5-15 min) G1->G2 G3 Extraction & Filtration G2->G3 G4 Solvent Evaporation G3->G4 G5 This compound (High Yield) G4->G5

Fig. 1: Comparison of traditional and greener synthesis workflows for this compound.

Applications in Green Chemistry

This compound is a valuable precursor for the synthesis of 1-propyl-3-alkylimidazolium ionic liquids, which have found widespread use as green catalysts and solvents.

As a Precursor to Ionic Liquids for Catalysis

Ionic liquids derived from this compound can be employed as recyclable catalysts and reaction media for various organic transformations, thereby reducing the need for volatile and often toxic organic solvents.

4.1.1. Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Imidazolium-based ionic liquids can act as both the catalyst and the solvent.[8]

Reaction: Benzaldehyde (B42025) + Malononitrile (B47326) → 2-Benzylidenemalononitrile

General Experimental Protocol using an Imidazolium-based Ionic Liquid:

  • Reaction Setup: In a round-bottom flask, mix benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the 1-propyl-3-methylimidazolium-based ionic liquid (e.g., [C₃MIM][OH], 2 mL).

  • Reaction: Stir the mixture at room temperature for a specified time (typically 10-30 minutes).[9]

  • Product Isolation: After completion, extract the product with a non-polar solvent like diethyl ether. The ionic liquid, containing the catalyst, remains as a separate phase.

  • Catalyst Recycling: The ionic liquid phase can be washed and reused for subsequent reaction cycles.

AldehydeActive Methylene CompoundIonic Liquid CatalystTime (min)Yield (%)Recyclability (cycles)
BenzaldehydeMalononitrile[bmIm][OH]1095>5
4-ChlorobenzaldehydeMalononitrile[bmIm][OH]1594>5
BenzaldehydeEthyl Cyanoacetate[bmIm][OH]1592>5

(Data adapted from similar imidazolium-based ionic liquid catalyzed reactions.[9])

4.1.2. Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are of significant pharmaceutical interest. Imidazolium-based ionic liquids can catalyze this reaction efficiently under solvent-free conditions.[10]

Reaction: Benzaldehyde + Ethyl Acetoacetate (B1235776) + Urea (B33335) → 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

General Experimental Protocol using an Imidazolium-based Catalyst:

  • Reactant Mixture: In a flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and a catalytic amount of a 1,3-dialkylimidazolium salt (e.g., 5 mol%).[10]

  • Reaction Conditions: Heat the mixture under neat (solvent-free) conditions at a specified temperature (e.g., 80-100 °C) for the required time.

  • Product Isolation: After cooling, add water to the reaction mixture to precipitate the solid product.

  • Purification: Filter the solid, wash with cold water and ethanol, and recrystallize to obtain the pure dihydropyrimidinone. The aqueous filtrate containing the ionic liquid can be concentrated and the catalyst reused.

Aldehydeβ-KetoesterUrea/ThioureaCatalystTime (min)Yield (%)Recyclability (cycles)
BenzaldehydeEthyl AcetoacetateUrea[BCMIM][Cl]1596>4
4-MethoxybenzaldehydeEthyl AcetoacetateUrea[BCMIM][Cl]1095>4
BenzaldehydeMethyl AcetoacetateThiourea[BCMIM][Cl]1594>4

(Data adapted from similar imidazolium-based ionic liquid catalyzed reactions.[10])

catalytic_cycle cluster_knoevenagel Knoevenagel Condensation cluster_biginelli Biginelli Reaction K1 Reactants + Ionic Liquid K2 Reaction K1->K2 K3 Product Extraction K2->K3 K4 Product K3->K4 Organic Phase K5 Recycled Ionic Liquid K3->K5 Ionic Liquid Phase K5->K1 Reuse B1 Reactants + Ionic Liquid Catalyst (Solvent-Free) B2 Heating B1->B2 B3 Precipitation with Water B2->B3 B4 Product (Solid) B3->B4 Filtration B5 Recycled Catalyst (Aqueous) B3->B5 Filtrate B5->B1 Reuse environmental_considerations center This compound Environmental Profile toxicity Toxicity center->toxicity biodegradability Biodegradability center->biodegradability toxicity_info Shorter alkyl chains (like propyl) generally lead to lower aquatic toxicity. toxicity->toxicity_info biodegradability_info N-alkylation can hinder imidazole ring biodegradation via the urocanase pathway. Longer alkyl chains may increase biodegradability but also toxicity. biodegradability->biodegradability_info

References

N-Propylimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Discovery, History, Properties, and Applications of a Versatile Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-propylimidazole, a substituted imidazole (B134444) that has garnered interest in various scientific fields, including organic synthesis, materials science, and pharmaceutical development. This document covers the historical context of its synthesis, its physicochemical and spectroscopic properties, established and potential applications, and a summary of its known biological activities.

Introduction and Historical Context

While the precise first synthesis of N-propylimidazole is not prominently documented in readily available literature, its development is rooted in the broader history of N-alkylimidazole synthesis. The alkylation of imidazoles is a fundamental reaction in heterocyclic chemistry, with numerous methods developed over the past century. Early methods for N-alkylation of imidazoles often involved the reaction of the imidazole salt with an alkyl halide.

A widely employed and illustrative method for the synthesis of N-propylimidazole is the reaction of imidazole with a propyl halide, such as 1-bromopropane, in the presence of a base. This reaction proceeds via the deprotonation of the imidazole ring to form an imidazolide (B1226674) anion, which then acts as a nucleophile to displace the halide from the alkyl halide.

Logical Workflow for a Typical N-alkylation of Imidazole

Below is a generalized workflow for the synthesis of N-propylimidazole, a common procedure adapted in many laboratories.

G General Synthesis Workflow for N-Propylimidazole cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts imidazole Imidazole step1 Deprotonation of Imidazole with Base imidazole->step1 base Base (e.g., NaH, NaOH) base->step1 solvent Anhydrous Solvent (e.g., THF, DMF) solvent->step1 propyl_halide Propyl Halide (e.g., 1-Bromopropane) step2 Nucleophilic Attack by Imidazolide on Propyl Halide propyl_halide->step2 step1->step2 step3 Reaction Quenching and Work-up step2->step3 byproduct Salt Byproduct (e.g., NaBr) step2->byproduct step4 Purification (e.g., Distillation, Chromatography) step3->step4 product N-Propylimidazole step4->product

Caption: Generalized workflow for the synthesis of N-propylimidazole.

Physicochemical and Spectroscopic Properties

N-propylimidazole is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physicochemical Properties of N-Propylimidazole

PropertyValueReference(s)
Molecular Formula C₆H₁₀N₂[2][3]
Molecular Weight 110.16 g/mol [2][3]
CAS Number 35203-44-2[2][3]
Boiling Point 94 °C at 11 mmHg[3]
Density ~0.95 g/cm³[3]
Refractive Index 1.4810 - 1.4850[3]
Flash Point 88 °C[3]

Spectroscopic analysis is crucial for the characterization of N-propylimidazole. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for N-Propylimidazole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference(s)
7.46s-H-2 (imidazole ring)[3]
7.06s-H-4 (imidazole ring)[3]
6.91s-H-5 (imidazole ring)[3]
3.90t7.2-CH₂- (propyl chain)[3]
1.81sextet7.2, 7.4-CH₂- (propyl chain)[3]
0.93t7.4-CH₃ (propyl chain)[3]
Solvent: CDCl₃, Frequency: 400 MHz

Table 3: Other Spectroscopic Data for N-Propylimidazole

Spectroscopic TechniqueKey Data PointsReference(s)
¹³C NMR Expected peaks around 137, 129, 119, 48, 24, 11 ppm[1][2]
Infrared (IR) Spectroscopy Characteristic peaks for C-H, C=N, and C-N stretching[4]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 110[4]

Experimental Protocols

Synthesis of N-Propylimidazole

A representative experimental protocol for the synthesis of N-propylimidazole is as follows.[3]

Materials:

Procedure:

  • A solution of imidazole (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride (1.1 eq) is added portion-wise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • 1-Bromopropane (1.05 eq) is added dropwise to the mixture at 0 °C.

  • The reaction is stirred at room temperature for 16-24 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is filtered through a pad of diatomaceous earth, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or distillation to yield N-propylimidazole as a colorless to pale yellow oil.

Yield: 93%[3]

Applications of N-Propylimidazole

N-propylimidazole's unique combination of a heterocyclic ring and an alkyl chain imparts properties that make it a valuable compound in several applications.

Precursor for Ionic Liquids

One of the most significant applications of N-propylimidazole is as a precursor in the synthesis of imidazolium-based ionic liquids.[5] Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes. The N-propyl group can be one of the alkyl substituents on the imidazolium (B1220033) cation.

General Synthesis of an Imidazolium-Based Ionic Liquid:

G Synthesis of an Imidazolium Ionic Liquid n_propylimidazole N-Propylimidazole quaternization Quaternization Reaction n_propylimidazole->quaternization alkyl_halide Alkyl Halide (e.g., CH₃I, C₄H₉Br) alkyl_halide->quaternization imidazolium_halide 1-Alkyl-3-propylimidazolium Halide quaternization->imidazolium_halide anion_exchange Anion Exchange (e.g., with LiNTf₂, NaBF₄) imidazolium_halide->anion_exchange ionic_liquid Imidazolium-based Ionic Liquid anion_exchange->ionic_liquid

Caption: General pathway for the synthesis of an imidazolium ionic liquid from N-propylimidazole.

Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of N-propylimidazole can act as Lewis bases, allowing the molecule to function as a ligand in coordination chemistry.[6][7] It can coordinate to a variety of metal centers, forming stable metal complexes. These complexes can have applications in catalysis, materials science, and as models for metalloenzymes.[3]

Intermediate in Pharmaceutical and Agrochemical Synthesis

N-propylimidazole serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[5][8] The imidazole moiety is a common scaffold in many biologically active compounds.

Biological Activity and Signaling Pathways

The biological activity of N-propylimidazole itself is not extensively characterized in publicly available literature. However, the imidazole core is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

It is plausible that N-propylimidazole could exhibit inhibitory effects on certain enzymes, as many imidazole-containing compounds are known to act as enzyme inhibitors, often by coordinating to the metal center in metalloenzymes.[9][10] Further research is needed to elucidate any specific biological targets or modulation of signaling pathways by N-propylimidazole. The current body of research does not point to a specific, well-defined signaling pathway that is directly and uniquely modulated by N-propylimidazole. Any potential biological effects are likely to be inferred from the broader class of imidazole-containing compounds.

Conclusion

N-propylimidazole is a readily accessible and versatile heterocyclic compound with established applications as a precursor to ionic liquids, a ligand in coordination chemistry, and an intermediate in organic synthesis. While its specific biological activities and role in signaling pathways are not yet well-defined, the prevalence of the imidazole scaffold in medicinal chemistry suggests potential for future discoveries in this area. The detailed synthetic protocols and comprehensive physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Propyl-1H-imidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-propyl-1H-imidazole as a versatile ligand in coordination chemistry. The document details its synthesis, physicochemical properties, and its application in the formation of transition metal complexes, with a focus on its potential in catalysis and materials science.

Physicochemical Properties of this compound

This compound, also known as N-propylimidazole, is a heterocyclic organic compound that serves as a valuable ligand in the formation of coordination complexes.[1][2][3][4] Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 94 °C at 11 mmHg[2]
Density 0.95 ± 0.1 g/cm³[4]
Solubility Soluble in organic solvents[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-alkylation of imidazole (B134444) with a propyl halide.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (B46711)

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The formation of sodium imidazolide (B1226674) is accompanied by the evolution of hydrogen gas.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture at room temperature using a dropping funnel.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of diatomaceous earth to remove solid byproducts.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol mixture as the eluent to afford pure this compound.

Expected ¹H NMR Data (CDCl₃, 400 MHz): [2]

  • δ 7.46 (s, 1H, N-CH-N)

  • δ 7.06 (s, 1H, Imidazole C-H)

  • δ 6.91 (s, 1H, Imidazole C-H)

  • δ 3.90 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃)

  • δ 1.81 (m, 2H, N-CH₂-CH₂-CH₃)

  • δ 0.93 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃)

Synthesis_Workflow imidazole Imidazole sodium_imidazolide Sodium Imidazolide imidazole->sodium_imidazolide Deprotonation naH NaH in THF naH->sodium_imidazolide reaction_mixture Reaction Mixture sodium_imidazolide->reaction_mixture Alkylation bromopropane 1-Bromopropane bromopropane->reaction_mixture filtration Filtration reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Synthesis workflow for this compound.

Coordination Chemistry of this compound

This compound acts as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring. This coordination behavior is similar to that of other N-alkylimidazoles.[1][5] The propyl group provides steric bulk and influences the solubility of the resulting metal complexes in organic solvents.

Applications in Catalysis

Metal complexes bearing imidazole-based ligands have shown significant promise in various catalytic applications, particularly in oxidation reactions.[7][8] While detailed protocols for catalytic reactions using specifically this compound complexes are not extensively documented in the provided search results, the following protocol for a related system serves as a valuable template.

Experimental Protocol: Catalytic Oxidation of Alkenes (General Protocol)

This protocol is adapted from studies on vanadium-imidazole complexes used as haloperoxidase models for oxidation reactions.[8]

Materials:

  • Substrate (e.g., styrene, ethylbenzene, thioanisole)

  • This compound metal complex (e.g., with Vanadyl sulfate)

  • Hydrogen peroxide (H₂O₂)

  • Solvent (e.g., acetonitrile, water)

  • Reaction vessel

  • Magnetic stirrer

  • Thermostat

Procedure:

  • In a reaction vessel, dissolve the substrate in the chosen solvent.

  • Add the this compound metal complex catalyst to the solution.

  • Stir the mixture at the desired reaction temperature.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC, TLC).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product if necessary.

Data Presentation:

The catalytic performance can be evaluated based on substrate conversion and product selectivity, which should be summarized in a table for clear comparison.

CatalystSubstrateConversion (%)Product(s)Selectivity (%)
[VO(this compound)ₓ]StyreneData not availableBenzaldehyde, Styrene oxideData not available
[VO(this compound)ₓ]ThioanisoleData not availableMethyl phenyl sulfoxideData not available

Note: The table is illustrative as specific data for this compound complexes were not found in the search results.

Catalytic_Cycle Catalyst [M(L)n] Intermediate [M(L)n(O)(Substrate)] Catalyst->Intermediate + Substrate Substrate Substrate Oxidant Oxidant (e.g., H2O2) Oxidant->Intermediate + Oxidant Intermediate->Catalyst - Product - Reduced Oxidant Product Product Intermediate->Product Reduced_Oxidant Reduced Oxidant Intermediate->Reduced_Oxidant

Generalized catalytic oxidation cycle.

Applications in Drug Development

Imidazole-based compounds are of significant interest in drug discovery due to their presence in biologically important molecules like histidine and their ability to coordinate with metal ions in metalloenzymes.[9] this compound can be used as a building block for the synthesis of more complex molecules with potential therapeutic applications, including antifungal and anticancer agents.[2][9]

The imidazole moiety can interact with biological targets through various mechanisms, including:

  • DNA Intercalation: Imidazole derivatives can insert between the base pairs of DNA, disrupting its structure and function.[9]

  • Enzyme Inhibition: By coordinating to the metal center of metalloenzymes, imidazole-containing compounds can inhibit their catalytic activity.[9]

  • Receptor Regulation: These compounds can act as agonists or antagonists at various receptors.[9]

While no specific signaling pathways involving this compound were identified in the provided search results, its role as a ligand in bioactive metal complexes suggests its potential to modulate biological processes. Further research is needed to explore the specific molecular targets and signaling pathways affected by its coordination complexes.

Drug_Development_Logic Ligand This compound Coordination_Complex Bioactive Metal Complex Ligand->Coordination_Complex Coordination Metal_Ion Transition Metal Ion Metal_Ion->Coordination_Complex Biological_Target Biological Target (e.g., Enzyme, Receptor, DNA) Coordination_Complex->Biological_Target Interaction Therapeutic_Effect Therapeutic Effect (e.g., Anticancer, Antifungal) Biological_Target->Therapeutic_Effect Modulation

Logical flow in drug development using this compound.

References

Application Notes and Protocols: The Role of 1-Propyl-1H-imidazole in the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. Comprising organic cations and either organic or inorganic anions, they possess a unique set of properties including low vapor pressure, high thermal and chemical stability, and tunable solubility.[1][2][3][4][5] These characteristics make them attractive as "green" solvents and catalysts in a variety of applications, from organic synthesis and biomass processing to the development of advanced materials and pharmaceuticals.[1][3][5][6][7]

Imidazolium-based ionic liquids are among the most extensively studied due to their stability and the relative ease with which their properties can be modified.[2][7] 1-Propyl-1H-imidazole is a key building block in the synthesis of a subset of these materials, serving as a precursor to a range of 1-propyl-3-alkylimidazolium salts.[8] The length of the alkyl chains on the imidazolium (B1220033) cation influences the physicochemical properties of the resulting ionic liquid, such as its viscosity, melting point, and hydrophobicity.[6][9][10][11]

These application notes provide an overview of the synthesis of ionic liquids using this compound, including detailed experimental protocols and a summary of reaction conditions.

Synthesis of 1-Propyl-3-Alkylimidazolium Ionic Liquids

The primary method for synthesizing 1-propyl-3-alkylimidazolium ionic liquids is through a quaternization reaction. This involves the alkylation of the N-3 position of the this compound ring with an alkyl halide. This straightforward SN2 reaction is a common and efficient route to produce a wide variety of imidazolium halide salts, which can then be used directly or undergo further modification through anion exchange.[4][12][13]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-propylimidazolium Halide

This protocol describes a general procedure for the synthesis of 1-methyl-3-propylimidazolium halide via the quaternization of this compound with a methyl halide.

Materials:

  • This compound

  • Methyl halide (e.g., iodomethane (B122720) or bromomethane)

  • Acetonitrile (or other suitable solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in acetonitrile.

  • Addition of Alkylating Agent: Slowly add a slight molar excess of the methyl halide to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for the required duration (typically several hours) until the reaction is complete, which can be monitored by TLC.[14]

  • Work-up: After cooling to room temperature, the product may precipitate or form a separate liquid phase.

  • Purification: Wash the product repeatedly with diethyl ether to remove any unreacted starting materials.[14]

  • Drying: Dry the purified ionic liquid under vacuum to remove any residual solvent.[14]

Protocol 2: Anion Exchange

This protocol outlines a general method for exchanging the halide anion of a 1-propyl-3-alkylimidazolium salt for another anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻).

Materials:

  • 1-propyl-3-alkylimidazolium halide

  • Anion exchange salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate)[15]

  • Solvent (e.g., water or methylene (B1212753) chloride)[15]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1-propyl-3-alkylimidazolium halide in an appropriate solvent, such as water.[15]

  • Addition of Exchange Salt: Add a slight molar excess of the anion exchange salt (e.g., sodium tetrafluoroborate) to the solution.[15]

  • Reaction: Stir the mixture for a specified period (e.g., 15 minutes) to allow for the metathesis reaction to occur.[15]

  • Extraction: Add an organic solvent like methylene chloride to extract the newly formed ionic liquid. The precipitated inorganic salt (e.g., sodium halide) will remain in the aqueous phase.[15]

  • Washing: Wash the organic phase with water to remove any remaining inorganic salts.

  • Drying: Remove the organic solvent using a rotary evaporator and subsequently dry the ionic liquid under vacuum to remove any residual water.[15] The completeness of the anion exchange can be confirmed with a silver nitrate (B79036) test.[15]

Data Presentation

The following tables summarize representative reaction conditions for the synthesis of 1-alkylimidazoles and the subsequent quaternization to form imidazolium-based ionic liquids.

Table 1: Synthesis of N-Alkylimidazoles

Starting MaterialAlkylating AgentSolventConditionsYield (%)Reference
ImidazoleAlkyl HalidesTolueneReflux, 3h80[6]
ImidazoleAlkyl BromideAcetonitrile80°C, 16h-[11]
ImidazoleAlkyl BromideTolueneReflux-[14]

Table 2: Synthesis of 1-Propyl-3-Alkylimidazolium Halides

N-Substituted ImidazoleAlkylating AgentSolventConditionsYield (%)Reference
1-MethylimidazolePropylbromide-60°C, 5h83[16]
1-Methylimidazole1-ChloropropaneAcetonitrile90°C, 24h-[17]
This compoundIodomethane-0°C to RT55[15]
1-AlkylimidazolePhO(CH₂)₄BrToluene80°C, 18h78-85[11]

Visualizations

The synthesis of 1-propyl-3-alkylimidazolium based ionic liquids can be visualized as a two-step process: the initial quaternization followed by an optional anion exchange to tailor the properties of the final product.

G Synthesis Workflow for 1-Propyl-3-Alkylimidazolium Ionic Liquids This compound This compound Quaternization Quaternization (SN2 Reaction) This compound->Quaternization Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Quaternization Imidazolium_Halide 1-Propyl-3-Alkylimidazolium Halide Quaternization->Imidazolium_Halide Anion_Exchange Anion Exchange (Metathesis) Imidazolium_Halide->Anion_Exchange Anion_Exchange_Salt Anion Exchange Salt (M⁺Y⁻) Anion_Exchange_Salt->Anion_Exchange Final_IL 1-Propyl-3-Alkylimidazolium Ionic Liquid (Y⁻) Anion_Exchange->Final_IL

Caption: General synthesis workflow for 1-propyl-3-alkylimidazolium ionic liquids.

G Logical Flow of Anion Exchange Start Imidazolium Halide in Solution Add_Salt Add Anion Exchange Salt Start->Add_Salt Stir Stir Mixture Add_Salt->Stir Extraction Extract with Organic Solvent Stir->Extraction Wash Wash Organic Phase Extraction->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Purified Ionic Liquid Dry->Final_Product

Caption: Step-by-step process for the anion exchange of imidazolium halides.

Applications in Research and Drug Development

Ionic liquids derived from this compound have found applications in diverse scientific and industrial fields. Their utility as solvents in organic reactions is well-established, often leading to enhanced reaction rates and selectivity.[6] In materials science, they have been employed in the synthesis of nanocellulose and other nanomaterials.[17][18]

In the pharmaceutical sector, the unique properties of ionic liquids are being explored to address challenges such as the poor solubility of active pharmaceutical ingredients (APIs).[7] By acting as solvents or co-solvents, they can improve the solubility and bioavailability of drugs.[7] Furthermore, the structural tunability of imidazolium-based ionic liquids allows for the design of task-specific ILs with desired properties, including potential biological activity.[3][4] Some studies have investigated the antimicrobial and anticancer properties of certain ionic liquids.[3][4] The versatility of this compound as a precursor makes it a valuable compound in the ongoing development of novel ionic liquids for pharmaceutical and biomedical applications.[5][8]

References

Application Notes and Protocols: 1-Propyl-1H-imidazole as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-imidazole is a versatile N-alkylated imidazole (B134444) derivative that has garnered significant interest as an organocatalyst in a variety of organic transformations. Its unique combination of a basic nitrogen center, aromatic imidazole ring, and an alkyl substituent makes it an effective catalyst for reactions requiring mild basicity and hydrogen bond accepting capabilities. This document provides detailed application notes and protocols for the use of this compound as a catalyst in key organic reactions, including the Henry reaction, aza-Michael addition, and Claisen-Schmidt condensation. These reactions are fundamental in C-C and C-N bond formation, crucial steps in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3][4][5]

Catalytic Applications of this compound

This compound can function as a Brønsted base catalyst, activating substrates through deprotonation or hydrogen bonding. Its efficacy in various reaction types is summarized below.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. Imidazole and its derivatives have been shown to be efficient catalysts for this transformation, promoting the formation of β-nitroalcohols, which are valuable synthetic intermediates.[3][6]

Reaction Scheme:

Key Features:

  • Mild Reaction Conditions: The use of this compound allows the reaction to proceed under mild, often ambient, conditions.

  • High Atom Economy: The reaction is an addition reaction with 100% atom economy.

  • Versatility: The reaction is compatible with a wide range of aldehydes and nitroalkanes.

Aza-Michael Addition

The aza-Michael addition is a crucial method for the formation of carbon-nitrogen bonds, involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. N-alkylimidazoles, such as N-methylimidazole, have demonstrated catalytic activity in this reaction, and by extension, this compound is a promising catalyst for this transformation.[4][5]

Reaction Scheme:

Key Features:

  • C-N Bond Formation: Provides a direct route to β-amino carbonyl compounds, which are prevalent in many biologically active molecules.

  • Broad Substrate Scope: Applicable to various amines and α,β-unsaturated esters, ketones, and nitriles.

  • Green Chemistry: Can often be performed under solvent-free or in environmentally benign solvents.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a key step in the synthesis of chalcones. Chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of pharmacological activities.[7][8] this compound can serve as a mild base to facilitate this condensation.

Reaction Scheme:

Key Features:

  • Synthesis of Bioactive Scaffolds: A straightforward method for the synthesis of chalcones and their derivatives.

  • Compatibility: Tolerates a variety of functional groups on both the aldehyde and ketone.

  • Operational Simplicity: The reaction is typically easy to set up and work up.

Data Presentation

The following table summarizes representative quantitative data for reactions catalyzed by imidazole derivatives, providing a baseline for expected outcomes when using this compound.

Reaction TypeCatalyst (mol%)Substrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Henry Reaction Imidazole (10)BenzaldehydeNitromethaneWaterRoom Temp292[6]
Imidazole (10)4-ChlorobenzaldehydeNitromethaneWaterRoom Temp2.590[6]
Imidazole (10)4-MethoxybenzaldehydeNitromethaneWaterRoom Temp388[6]
Aza-Michael Addition N-Methylimidazole (5)ImidazoleMethyl acrylateDMSO700.598[4]
N-Methylimidazole (5)PyrazoleMethyl acrylateDMSO70195[4]
N-Methylimidazole (5)AnilineMethyl acrylateDMSO70292[4]
Claisen-Schmidt NaOH (1 eq)BenzaldehydeAcetophenoneEthanol (B145695)Room Temp2-4>90[8]
Condensation KOH (0.1 eq)4-ChlorobenzaldehydeAcetophenoneNone1500.595[8]

Note: While specific data for this compound is not extensively published, the data for imidazole and N-methylimidazole provide a strong indication of its potential catalytic activity. The Claisen-Schmidt condensation data with strong bases are provided for comparison, highlighting the potential for milder conditions with an organocatalyst.

Experimental Protocols

Protocol 1: this compound Catalyzed Henry Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroalkane (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Solvent (e.g., Water, Ethanol, or solvent-free) (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol).

  • Add the solvent (2 mL) if the reaction is not performed neat.

  • Add this compound (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

DOT Diagram: Experimental Workflow for Henry Reaction

Henry_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aldehyde and Nitroalkane B Add Solvent (optional) A->B C Add this compound B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for the this compound catalyzed Henry reaction.

Protocol 2: this compound Catalyzed Aza-Michael Addition

Materials:

  • Nitrogen nucleophile (e.g., amine, imidazole) (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.2 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • Solvent (e.g., DMSO, or solvent-free) (2 mL)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the nitrogen nucleophile (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in the chosen solvent (2 mL).

  • Add this compound (0.05 mmol) to the solution.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 70 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, filter and wash the solid. If not, remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

DOT Diagram: Logical Relationship in Aza-Michael Addition

Aza_Michael_Addition Catalyst This compound Nucleophile Nitrogen Nucleophile Catalyst->Nucleophile Activates Acceptor α,β-Unsaturated Carbonyl Nucleophile->Acceptor Attacks Intermediate Enolate Intermediate Acceptor->Intermediate Forms Product β-Amino Carbonyl Product Intermediate->Product Protonation

Caption: Catalytic cycle of the aza-Michael addition.

Protocol 3: this compound Catalyzed Claisen-Schmidt Condensation

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aryl methyl ketone (1.0 mmol)

  • This compound (0.2 mmol, 20 mol%)

  • Solvent (e.g., Ethanol, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and the aryl methyl ketone (1.0 mmol).

  • Add this compound (0.2 mmol).

  • If using a solvent, add ethanol (5 mL) and attach a reflux condenser.

  • Heat the reaction mixture to reflux, or stir at a higher temperature if solvent-free.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The chalcone (B49325) product often precipitates. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent and purify the residue by column chromatography.

DOT Diagram: Signaling Pathway of Claisen-Schmidt Condensation

Claisen_Schmidt_Pathway Start Ketone + Aldehyde Enolate Enolate Formation Start->Enolate Deprotonation by Catalyst Catalyst This compound (Base) Nucleophilic_Attack Nucleophilic Attack on Aldehyde Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Product Chalcone (α,β-Unsaturated Ketone) Dehydration->Product

Caption: Mechanism of the Claisen-Schmidt condensation.

Conclusion

This compound is a promising and versatile organocatalyst for a range of important organic reactions. Its mild basicity and ability to act as a hydrogen bond acceptor enable efficient catalysis under environmentally benign conditions. The protocols provided herein serve as a starting point for researchers to explore the catalytic potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the synthesis of complex molecules is paramount. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note & Protocol: Synthesis of 1-Propyl-1H-imidazole via N-alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propyl-1H-imidazole, also known as N-propylimidazole, is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1][2] Its imidazole (B134444) core is a prevalent feature in many biologically active molecules, making it a valuable building block in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1][2] Furthermore, its properties lend themselves to applications in the development of ionic liquids and as a ligand in coordination chemistry to facilitate catalytic processes.[1][3] This document provides a detailed protocol for the N-alkylation of imidazole to synthesize this compound with a high yield.

Reaction Scheme

The synthesis proceeds via the deprotonation of imidazole with a strong base, followed by nucleophilic substitution with a propyl halide.

G cluster_reactants Reactants cluster_products Products Imidazole Imidazole Reaction + Imidazole->Reaction PropylBromide 1-Bromopropane (B46711) PropylBromide->Reaction Base Sodium Hydride (NaH) Base->Reaction Solvent Tetrahydrofuran (B95107) (THF) Solvent->Reaction PropylImidazole This compound NaBr Sodium Bromide (NaBr) H2 Hydrogen Gas (H₂) Reaction->PropylImidazole Reaction->NaBr Reaction->H2

Caption: Reaction scheme for the N-alkylation of imidazole.

Experimental Protocol

This protocol details the synthesis of this compound from imidazole and 1-bromopropane.

Materials and Reagents
Reagent/MaterialGradeSupplier
Imidazole≥99%Sigma-Aldrich
1-Bromopropane≥99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
ChloroformACS gradeFisher Scientific
MethanolACS gradeFisher Scientific
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich
Diatomaceous Earth (Celite)-Sigma-Aldrich
Procedure
  • Reaction Setup: To a solution of imidazole (1.37 g, 20.1 mmol) in anhydrous tetrahydrofuran (50.0 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (55%, 0.966 g, 22.1 mmol) at room temperature.[4]

  • Deprotonation: Stir the reaction mixture at room temperature for 1 hour. The formation of the sodium salt of imidazole will be observed.

  • Alkylation: Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the reaction mixture at the same temperature.[4]

  • Reaction: Continue to stir the reaction solution for 16 hours at room temperature.[4]

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove inorganic salts. Wash the filter cake with tetrahydrofuran.[4]

  • Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.[4]

  • Purification: Purify the resulting crude product by flash column chromatography using silica gel as the stationary phase and a chloroform/methanol mixture as the eluent.[4]

  • Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless oil.[4]

Experimental Workflow

G A Dissolve Imidazole in THF B Add Sodium Hydride A->B C Stir for 1 hour at RT B->C D Add 1-Bromopropane dropwise C->D E Stir for 16 hours at RT D->E F Filter through Celite E->F G Concentrate under reduced pressure F->G H Purify by Column Chromatography G->H I Isolate Pure this compound H->I

References

Application Notes and Protocols for 1-Propyl-1H-imidazole in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-Propyl-1H-imidazole in agrochemical formulations, focusing on its role as an antifungal agent and as a synergist or adjuvant. The accompanying protocols offer detailed methodologies for evaluating its efficacy.

Application Notes

This compound is a versatile heterocyclic organic compound with potential applications in the agricultural sector.[1][2] Its chemical properties, particularly its solubility in organic solvents, make it a suitable candidate for inclusion in various agrochemical formulations.[1][2] The primary theorized applications in this field are as a standalone antifungal agent or as a component that enhances the efficacy of other active ingredients.

This compound as an Antifungal Agent

The imidazole (B134444) scaffold is a well-established pharmacophore in many commercial antifungal drugs.[3][4][5] The primary mechanism of action for antifungal imidazoles is the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[6] By disrupting this pathway, these compounds compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The key enzyme targeted by imidazole fungicides is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of sterol composition alters membrane fluidity and the function of membrane-bound enzymes, inhibiting fungal growth.

Illustrative Antifungal Efficacy Data

The following tables present hypothetical in vitro and in vivo efficacy data for a this compound-based formulation against common phytopathogens. This data is modeled on the expected performance of imidazole-class fungicides.

Table 1: In Vitro Antifungal Activity of a 10% EC Formulation of this compound

Target PathogenHost PlantEC₅₀ (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaGrape2.510
Fusarium oxysporumTomato5.225
Alternaria solaniPotato3.815
Puccinia triticinaWheat7.130

Table 2: Greenhouse Efficacy of a 10% EC Formulation of this compound for the Control of Gray Mold (Botrytis cinerea) on Grapes

TreatmentApplication Rate (mL/ha)Disease Severity (%)Control Efficacy (%)
Untreated Control-85-
This compound 10% EC5002570.6
This compound 10% EC10001285.9
Commercial Standard (Iprodione)7501582.4
This compound as a Synergist and Adjuvant

Beyond its potential as a primary active ingredient, this compound can be valuable as a synergist or adjuvant in pesticide formulations.[4][7]

  • Synergist: A synergist is a compound that, while having little to no pesticidal activity on its own, enhances the efficacy of an active ingredient.[4][7] this compound could potentially act as a synergist by inhibiting metabolic pathways in the target pest that would otherwise break down the active pesticide, a known mechanism for some synergists.[8]

  • Adjuvant: Adjuvants are added to formulations to improve their physical and chemical properties, leading to better application and performance.[8][9][10][11][12] Due to its solvent properties, this compound could function as a:

    • Solvent: Improving the solubility and stability of the active ingredient in the formulation.

    • Penetrant: Enhancing the absorption of the active ingredient through the waxy cuticle of plant leaves or the fungal cell wall.[9]

Table 3: Synergistic Effect of this compound with a Strobilurin Fungicide against Wheat Leaf Rust (Puccinia triticina)

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Expected Efficacy (%)Observed Efficacy (%)Synergy Factor (SF)
Untreated Control-92---
Strobilurin Fungicide1004056.556.5-
This compound50857.67.6-
Strobilurin + this compound100 + 502059.878.31.31

Synergy Factor (SF) = Observed Efficacy / Expected Efficacy. An SF > 1 indicates a synergistic effect.

Experimental Protocols

The following are detailed protocols for the evaluation of agrochemical formulations containing this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and EC₅₀ of a formulation against a target fungal pathogen.

Materials:

  • This compound formulation

  • Target fungal pathogen (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water, DMSO (if needed for solubilization)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on Potato Dextrose Agar (PDA) at 25°C for 7-10 days.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Compound Dilution:

    • Prepare a stock solution of the this compound formulation.

    • Perform serial two-fold dilutions in the appropriate liquid medium directly in the 96-well plate to achieve a range of test concentrations.

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (fungicide with known activity) and a negative control (medium with inoculum only).

  • Incubation:

    • Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Determine the MIC as the lowest concentration with no visible growth.

    • Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the concentration and fitting to a dose-response curve.

Protocol 2: Greenhouse Efficacy Trial for Foliar Fungicide

This protocol evaluates the protective efficacy of a formulation against a foliar disease in a controlled environment.

Materials:

  • This compound formulation

  • Healthy host plants (e.g., tomato plants, 4-6 leaf stage)

  • Spore suspension of the target pathogen (e.g., Alternaria solani)

  • Pressurized spray equipment

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Preparation:

    • Grow healthy, uniform plants to the desired growth stage.

    • Randomly assign plants to treatment groups (minimum of 5 replicates per treatment).

  • Fungicide Application:

    • Prepare the spray solutions of the this compound formulation at different application rates.

    • Include an untreated control and a commercial standard fungicide.

    • Apply the treatments to the plant foliage until runoff using a calibrated sprayer.

    • Allow the foliage to dry completely.

  • Inoculation:

    • 24 hours after fungicide application, inoculate the plants with a spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL).

    • Ensure uniform coverage of the foliage.

  • Incubation:

    • Place the plants in a high-humidity environment (e.g., >90% RH) for 48 hours to promote infection.

    • Move the plants to a greenhouse with optimal conditions for disease development (e.g., 22-25°C, 12h photoperiod).

  • Disease Assessment:

    • 7-14 days after inoculation, assess the disease severity on the leaves using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis:

    • Calculate the average disease severity for each treatment group.

    • Determine the control efficacy using the formula: Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

    • Perform statistical analysis (e.g., ANOVA) to compare the treatments.

Protocol 3: Evaluation of Synergistic Effects

This protocol is used to determine if this compound exhibits a synergistic effect when combined with another fungicide.

Materials:

  • This compound

  • Second fungicide (Fungicide X)

  • In vitro or in vivo assay system as described in Protocol 1 or 2.

Procedure:

  • Determine Individual Efficacies:

    • Following the chosen protocol (in vitro or in vivo), determine the dose-response curves and EC₅₀ values for this compound and Fungicide X individually.

  • Test a Mixture:

    • Prepare a mixture of this compound and Fungicide X at a fixed ratio (e.g., based on their individual EC₅₀ values).

    • Test a range of concentrations of this mixture in the same assay system.

  • Data Analysis (Colby's Method):

    • Calculate the expected efficacy of the mixture using the formula: Expected Efficacy (E) = A + B - (A * B / 100) Where A is the observed efficacy of this compound alone at a given concentration, and B is the observed efficacy of Fungicide X alone at a given concentration.

    • Compare the observed efficacy of the mixture with the calculated expected efficacy.

      • If Observed > Expected, the interaction is synergistic.

      • If Observed = Expected, the interaction is additive.

      • If Observed < Expected, the interaction is antagonistic.

    • Alternatively, calculate the Synergy Factor (SF) as described in the note for Table 3.

Visualizations

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Intermediates 14-methylated sterols Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps Outcome Ergosterol depletion Accumulation of toxic sterols Disrupted cell membrane Fungal growth inhibition Imidazole This compound Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Inhibits Enzyme->Intermediates Blocks conversion

Caption: Mechanism of action of this compound as an antifungal agent.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of This compound B->C D Incubate at 25°C (48-72h) C->D E Measure Optical Density (OD600) D->E F Calculate % Inhibition E->F G Determine MIC & EC₅₀ F->G

Caption: Experimental workflow for in vitro antifungal screening.

Synergistic_Effect Fungicide Active Fungicide (e.g., Strobilurin) Mixture Formulation Mixture Fungicide->Mixture Synergist This compound (Synergist) Synergist->Mixture Inhibition Inhibition of Fungal Detoxification Enzymes Synergist->Inhibition Mechanism Effect Enhanced Antifungal Effect Mixture->Effect Inhibition->Fungicide Protects

Caption: Logical relationship of a synergistic agrochemical formulation.

References

Application Notes and Protocols: 1-Propyl-1H-imidazole as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-propyl-1H-imidazole and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The imidazole (B134444) scaffold is a prevalent feature in many therapeutic agents due to its ability to engage in various biological interactions.[1][2] The introduction of a propyl group at the N-1 position of the imidazole ring can modulate the physicochemical properties of the resulting molecules, influencing their solubility, bioavailability, and target-binding affinity.[3]

This document details the application of propyl-imidazole intermediates in the synthesis of cardiovascular and antimicrobial agents, providing specific experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Application in Cardiovascular Drug Synthesis: Olmesartan (B1677269) Medoxomil

A prominent example of a propyl-imidazole derivative in API synthesis is in the production of Olmesartan Medoxomil, an angiotensin II receptor antagonist used to treat hypertension.[4] The key intermediate in this synthesis is ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.[4][5][6]

Synthesis of the Key Intermediate and Olmesartan Medoxomil

The synthesis of Olmesartan Medoxomil involves a multi-step process, with the formation of the 2-propyl-imidazole core being a critical phase. A novel and commercially viable method for synthesizing the key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, has been reported with a high purity of 99.5% as determined by HPLC.[4] This intermediate is then subjected to N-alkylation to introduce the biphenyl (B1667301) tetrazole moiety, a crucial step in assembling the final Olmesartan Medoxomil molecule.[4][7]

Experimental Protocol: Synthesis of Trityl Olmesartan Medoxomil (Precursor to Olmesartan) [7]

This protocol outlines the N-alkylation of the 2-propyl-1H-imidazole intermediate.

Materials:

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Intermediate 2)

  • 4-(Bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (Intermediate 3)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Acetone (B3395972)

Procedure:

  • To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg, 416.6 mol) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg, 521.7 mol).

  • Add 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (227.5 kg, 408.4 mol) to the mixture at a temperature of 25–30°C.

  • Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.

  • Upon completion of the reaction, add acetone (700 L) to the reaction mass at 35°C.

  • Cool the mixture to 0–5°C and stir for 30 minutes.

  • Filter the resulting product and dry it under reduced pressure to obtain trityl olmesartan medoxomil as a white powder.

Quantitative Data for Olmesartan Medoxomil Synthesis

StepProductYield (%)Purity (%)Reference
N-alkylationTrityl Olmesartan Medoxomil9099.47[7]
Detritylation & PurificationOlmesartan Medoxomil9099.9[7]
Overall Olmesartan Medoxomil 62 99.9 [7]
Mechanism of Action: Renin-Angiotensin-Aldosterone System (RAAS)

Olmesartan is an angiotensin II receptor blocker (ARB). It selectively inhibits the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT₁ Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1Receptor->Vasoconstriction Activates Olmesartan Olmesartan Olmesartan->AT1Receptor Blocks

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Olmesartan.
Synthetic Workflow for Olmesartan Medoxomil

The overall synthesis is a multi-step process that can be visualized as a workflow.

Olmesartan_Synthesis_Workflow cluster_intermediate Key Intermediate Synthesis cluster_synthesis Final API Synthesis start Ethyl Oxalate & Ethyl Chloroacetate step1 Diethyl 2-chloro-3-oxosuccinate start->step1 step2 Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate step1->step2 intermediate Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl- 1H-imidazole-5-carboxylate step2->intermediate alkylation N-alkylation with Biphenyl Tetrazole Moiety intermediate->alkylation trityl_olmesartan Trityl Olmesartan Medoxomil alkylation->trityl_olmesartan detritylation Detritylation trityl_olmesartan->detritylation olmesartan Olmesartan Medoxomil (API) detritylation->olmesartan

Figure 2: Workflow for the synthesis of Olmesartan Medoxomil, highlighting the role of the 2-propyl-1H-imidazole intermediate.

Application in Antimicrobial Agent Synthesis

Imidazole derivatives are a well-established class of antimicrobial agents.[8][2][9][10] The mechanism of action for many antifungal imidazoles involves the inhibition of fungal cytochrome P450 enzymes, which disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][12] this compound can serve as a building block for novel antimicrobial compounds.[3]

General Protocol for N-Alkylation of Imidazole

The introduction of the propyl group onto the imidazole ring is a key first step. This can be achieved through N-alkylation.

Experimental Protocol: N-Alkylation of Imidazole with Propyl Bromide

This is a general protocol that can be adapted for specific substrates.

Materials:

  • Imidazole

  • 1-Bromopropane (B46711)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure using Potassium Carbonate: [13][14][15]

  • In a round-bottom flask, dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.1 - 2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.1 - 2.0 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress using Thin Layer Chromatography (TLC).[16]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove solid salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Quantitative Data for N-Alkylation Reactions

The yield of N-alkylation reactions can vary depending on the specific substrates and conditions. For the synthesis of this compound from imidazole and 1-bromopropane, a yield of 93% has been reported.

ReactantsProductBaseSolventYield (%)Reference
Imidazole, 1-BromopropaneThis compoundNaHTHF93Not explicitly found for propyl, but a general high-yield protocol exists.
Dichloroimidazoles, Alkyl HalidesN-Alkyl DichloroimidazolesK₂CO₃/KOHCH₃CN/DMSO/DMF30-40[13]
Synthesis of Novel Antimicrobial Imidazole Derivatives

Once this compound is synthesized, it can be further functionalized to create novel antimicrobial candidates. For instance, new Schiff's base derivatives incorporating an imidazole moiety have shown promising antibacterial activity against S. aureus and E. coli.[10]

Logical Relationship for Developing Novel Antimicrobial Agents

Antimicrobial_Development_Logic Start This compound Step1 Functionalization Reaction (e.g., formylation, acylation) Start->Step1 Step2 Condensation with Amines (Schiff Base Formation) Step1->Step2 Product Novel Propyl-Imidazole Derivatives Step2->Product Screening Antimicrobial Screening (e.g., MIC determination) Product->Screening

Figure 3: Logical workflow for the development of novel antimicrobial agents from a this compound starting material.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of a range of active pharmaceutical ingredients. Their application in the development of both cardiovascular and antimicrobial drugs highlights their versatility. The provided protocols and data offer a foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in creating novel and effective therapeutic agents. The synthetic routes are generally high-yielding and amenable to large-scale production, making propyl-imidazole intermediates an attractive choice for pharmaceutical manufacturing.

References

Application Notes and Protocols for Reactions Involving 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for key reactions involving 1-Propyl-1H-imidazole, a versatile building block in organic synthesis and materials science. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This compound serves as a fundamental precursor for various applications. Its synthesis is a crucial first step in many experimental workflows.

Experimental Protocol: Synthesis of this compound

This protocol describes the N-alkylation of imidazole (B134444) with 1-bromopropane (B46711) to yield this compound.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 55-60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Chloroform

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous THF.

  • At room temperature, slowly add sodium hydride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Add 1-bromopropane (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction for 16 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography on silica gel using a chloroform/methanol eluent system to afford pure this compound.

Data Presentation: Synthesis of this compound
ParameterValueReference
Yield 93%[1]
Appearance Colorless oil[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.46 (s, 1H), 7.06 (s, 1H), 6.91 (s, 1H), 3.90 (t, J = 7.2 Hz, 2H), 1.81 (td, J = 7.2, 14.4 Hz, 2H), 0.93 (t, J = 7.2 Hz, 3H)[1]

Application in Ionic Liquid Synthesis

This compound is a common precursor for the synthesis of imidazolium-based ionic liquids, which have wide applications as green solvents and catalysts.

Experimental Protocol: Synthesis of 1-Propyl-3-methylimidazolium Bromide

This protocol details the quaternization of this compound with methyl bromide is not explicitly found, but a similar reaction with 1-methylimidazole (B24206) and propylbromide is available and adapted here.

Materials:

  • This compound

  • Propylbromide

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere, add degassed propylbromide (1.35 eq) to redistilled this compound (1.0 eq) with constant stirring.

  • Reflux the mixture at 45 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the resulting oily product three times with ethyl acetate.

  • Dry the product under vacuum at 50 °C for 10 hours to yield 1-Propyl-3-methylimidazolium Bromide.

Data Presentation: Synthesis of 1-Propyl-3-methylimidazolium Bromide
ParameterValueReference
Yield 83%[2]
Appearance Colorless oil[2]
¹H NMR (D₂O) δ (ppm) 10.14 (s, 1H), 7.42 (d, J = 12.0 Hz, 2H), 4.13 (t, J = 7.0 Hz, 2H), 3.86 (s, 3H), 1.78-1.91 (m, 2H), 0.87 (t, J = 7.4 Hz, 3H)[2]
¹³C NMR (D₂O) δ (ppm) 135.83 (s, NCN), 123.42, 122.14 (2 x s, NCCN), 52.03 (s, NCH₂), 35.56 (s, NCH₃), 22.29 (s, CH₂), 9.75 (s, CH₃)[2]

Experimental Workflow: Synthesis of Imidazolium-based Ionic Liquids

G cluster_synthesis Ionic Liquid Synthesis Start Start Reactants This compound + Alkyl Halide Start->Reactants 1 Reaction Quaternization (Reflux) Reactants->Reaction 2 Workup Washing with Ethyl Acetate Reaction->Workup 3 Product 1-Propyl-3-alkylimidazolium Halide (Ionic Liquid) Workup->Product 4

Workflow for the synthesis of imidazolium-based ionic liquids.

Application in Catalysis: Precursor to N-Heterocyclic Carbene (NHC) Ligands

Imidazolium (B1220033) salts derived from this compound are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysis, particularly in cross-coupling reactions like the Heck and Suzuki reactions.

General Information

The imidazolium salt can be deprotonated in situ to form the NHC, which then coordinates to a metal center (e.g., Palladium) to form the active catalyst.

General Catalytic Cycle for the Heck Reaction with a Pd-NHC Catalyst

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

G Pd(0)-NHC Pd(0)L (L = NHC) OxAdd Oxidative Addition (R-X) Pd(II)-NHC R-Pd(II)-X L OxAdd->Pd(II)-NHC R-X Coord Olefin Coordination Pd(II)-NHC->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaHyd β-Hydride Elimination MigIns->BetaHyd RedElim Reductive Elimination (Base) BetaHyd->RedElim [H-Pd(II)-X]L Product Alkene Product BetaHyd->Product RedElim->Pd(0)-NHC

General catalytic cycle for the Heck reaction.
General Catalytic Cycle for the Suzuki Coupling with a Pd-NHC Catalyst

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

G Pd(0)-NHC Pd(0)L (L = NHC) OxAdd Oxidative Addition (R¹-X) Pd(II)-NHC R¹-Pd(II)-X L OxAdd->Pd(II)-NHC R¹-X Transmetal Transmetalation (R²-B(OR)₂) Pd(II)-NHC->Transmetal [R²B(OR)₂(Base)]⁻ RedElim Reductive Elimination Transmetal->RedElim R¹-Pd(II)-R² L RedElim->Pd(0)-NHC Product R¹-R² RedElim->Product

General catalytic cycle for the Suzuki coupling.

References

analytical techniques for characterizing 1-Propyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An integrated analytical approach is essential for the comprehensive characterization of 1-Propyl-1H-imidazole and its derivatives, which are pivotal compounds in pharmaceutical and materials science research.[1][2] A combination of spectroscopic and chromatographic techniques is required to unambiguously determine the chemical structure, confirm molecular weight, identify functional groups, and assess purity. This document provides detailed application notes and experimental protocols for the key analytical techniques used in the characterization of these compounds.

General Analytical Workflow

The characterization of a new this compound derivative typically follows a logical progression from initial structural verification to final purity assessment. Spectroscopic methods provide foundational structural information, while chromatography is used to separate the target compound from impurities and quantify it.

General_Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity Analysis cluster_result Final Confirmation synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR MS Mass Spectrometry (GC-MS or LC-MS) synthesis->MS FTIR FTIR Spectroscopy synthesis->FTIR HPLC HPLC Analysis synthesis->HPLC final_structure Confirmed Structure & Purity Report NMR->final_structure MS->final_structure FTIR->final_structure HPLC->final_structure

Caption: General workflow for synthesizing and characterizing a this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of this compound derivatives. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR is used to determine the number and type of carbon atoms in the molecule. Together, these techniques allow for the unambiguous assignment of the compound's constitution. For instance, the ¹H NMR spectrum of the parent compound, this compound, clearly shows signals for the three protons on the imidazole (B134444) ring and the seven protons of the N-propyl group, with characteristic chemical shifts and coupling patterns.[3]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: Use CDCl₃ for non-polar to moderately polar compounds. Use DMSO-d₆ for more polar compounds or when exchangeable protons (e.g., N-H from a substituent) need to be observed.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve complex structures and confirm assignments.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation:

Table 1: ¹H NMR Data for this compound in CDCl₃ [3]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.46 s - 1H H-2 (Im)
7.06 s - 1H H-4 (Im)
6.91 s - 1H H-5 (Im)
3.90 t 7.2 2H N-CH₂ -CH₂-CH₃
1.81 sextet (td) 7.2, 14.4 2H N-CH₂-CH₂ -CH₃
0.93 t 7.2 3H N-CH₂-CH₂-CH₃

Im = Imidazole Ring

NMR_Workflow SamplePrep Dissolve Sample in Deuterated Solvent Acquisition Acquire FID Data (¹H, ¹³C, 2D) SamplePrep->Acquisition Processing Process Data (FT, Phasing, Baseline) Acquisition->Processing Analysis Assign Peaks & Interpret Structure Processing->Analysis

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the derivative and to gain structural information from its fragmentation pattern. For volatile and thermally stable compounds like many this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method.[4][5] The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides a fingerprint that can be used for structural confirmation and identification. The molecular weight of this compound is 110.16 g/mol .[2][6]

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or methanol (B129727).[4] Ensure the sample is free of non-volatile materials or salts.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection).[4]

    • Temperature Program: Start at 70 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, and hold for 3 min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known fragmentation pathways of imidazole compounds or spectral libraries (e.g., NIST).

Data Presentation:

Table 2: Expected Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₆H₁₀N₂ [1][2][6]
Molecular Weight 110.16 g/mol [2][6]
Exact Mass 110.0844 Da [6]

| Expected Key Fragments (m/z) | 110 (M⁺), 82, 81, 68, 41 |[7][8] |

GCMS_Workflow SamplePrep Prepare Dilute Solution in Volatile Solvent Injection Inject into GC SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization & Fragmentation Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection Analysis Identify Molecular Ion & Fragments Detection->Analysis

Caption: Workflow for structural analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound derivatives, FTIR spectra will show characteristic absorption bands for the imidazole ring (C-H, C=N, and C-N stretching vibrations) and the propyl group (aliphatic C-H stretching and bending vibrations).[9][10] This technique is particularly useful for confirming the presence of the imidazole core and any functional groups that may have been added to it during synthesis.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: No special preparation is needed for liquid samples. Place one to two drops of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil.

  • Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups and vibrational modes.

Data Presentation:

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹) Vibration Type Assignment
~3100 C-H Stretch Imidazole Ring C-H
2960-2850 C-H Stretch Propyl Group (CH₃, CH₂)
~1600-1450 C=C, C=N Stretch Imidazole Ring Skeletal Vibrations[9]
~1465 C-H Bend Propyl Group (CH₂)
~1380 C-H Bend Propyl Group (CH₃)

| ~1300-1000 | C-N Stretch | Imidazole Ring[9] |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the premier technique for determining the purity of this compound derivatives.[11][12] By separating the sample components, it allows for the quantification of the main compound relative to any impurities, starting materials, or by-products. A reverse-phase HPLC method with UV detection is typically employed. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, enabling accurate purity assessment. For chiral derivatives, specialized chiral columns can be used to separate enantiomers.[13]

Experimental Protocol (Reverse-Phase HPLC):

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of HPLC-grade methanol and an aqueous buffer like 0.025 M potassium dihydrogen phosphate (B84403) (KH₂PO₄).[11] A common composition is 70:30 (v/v) methanol:buffer.[11] Adjust the pH of the aqueous component to ~3.2 with phosphoric acid.[11] Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[13] Filter the sample solution through a 0.45 µm syringe filter if any particulate matter is visible.

  • Chromatographic Conditions:

    • Column: C8 or C18 column (e.g., Thermo Scientific BDS Hypersil C₈, 5 µm, 250 x 4.6 mm).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25 °C (or ambient).

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 220 nm or 300 nm).[11][13]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation:

Table 4: Typical HPLC Parameters and Expected Results for Purity Analysis

Parameter Typical Value / Result
Column Type Reverse-Phase C8 / C18
Mobile Phase Methanol / Buffered Aqueous Solution
Detection UV at 220 nm
Retention Time (Rt) Compound-specific value
Peak Area % >95% for a pure sample

| Limit of Detection (LOD) | Typically in the ng/mL range[14] |

HPLC_Workflow Prep Prepare Mobile Phase & Sample Solution Inject Inject Sample into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Time, Peak Area) Detect->Analyze Result Determine Purity Analyze->Result

Caption: A standard workflow for purity analysis by HPLC.

Integrated Characterization Strategy

A comprehensive characterization relies on combining the information from each of these techniques. The logical flow ensures that the identity, structure, and purity of the this compound derivative are confirmed with a high degree of confidence.

Integrated_Analysis cluster_techniques Analytical Techniques cluster_info Derived Information Compound Test Compound MS MS Compound->MS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR HPLC HPLC Compound->HPLC MW Molecular Weight & Formula MS->MW Structure Connectivity & 3D Structure NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups Purity Purity & Impurities HPLC->Purity Confirmed Fully Characterized Derivative MW->Confirmed Structure->Confirmed FuncGroups->Confirmed Purity->Confirmed

Caption: Relationship between analytical techniques and the information derived for full characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Propyl-1H-imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the N-alkylation of imidazole (B134444) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) in the presence of a base. This reaction is a nucleophilic substitution where the imidazole anion attacks the electrophilic carbon of the propyl halide.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields in the N-alkylation of imidazole can be attributed to several factors. A primary cause is often the incomplete deprotonation of imidazole, which reduces its nucleophilicity. Other contributing factors include the reactivity of the alkylating agent, suboptimal reaction conditions (temperature, solvent), and the occurrence of side reactions.[1]

Q3: What are the common side reactions in the synthesis of this compound?

A3: A prevalent side reaction is the formation of a dialkylated product, the 1,3-dipropylimidazolium salt. This occurs because the this compound product is still nucleophilic and can react with another molecule of the propyl halide.[1] This is more likely to happen with an excess of the alkylating agent or at higher temperatures. While less common, C-alkylation at the C2 position of the imidazole ring can also occur.[1]

Q4: How can I minimize the formation of the dialkylated byproduct?

A4: To minimize dialkylation, you can use a slight excess of imidazole relative to the propyl halide (e.g., 1.1 to 1.2 equivalents).[1] Additionally, the slow, dropwise addition of the propyl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the chance of a second alkylation.[1] Monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping it as soon as the starting imidazole is consumed is also recommended.[1]

Q5: What is the best way to purify the final product, this compound?

A5: Purification can be challenging due to the presence of unreacted starting materials and the dialkylated byproduct.[1] The most common and effective purification methods are column chromatography and vacuum distillation. Column chromatography is particularly useful for separating the desired product from impurities with different polarities.[1] If the product is a solid, recrystallization can also be an effective purification technique.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Deprotonation of Imidazole The choice of base is critical for efficient deprotonation. For a complete reaction, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF is recommended to ensure full deprotonation.[1] Weaker bases like Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) can also be effective, particularly with more reactive propyl halides, but may result in lower yields.
Low Reactivity of Alkylating Agent The reactivity of propyl halides follows the order: 1-iodopropane (B42940) > 1-bromopropane > 1-chloropropane (B146392). If you are using 1-chloropropane and observing low reactivity, consider switching to 1-bromopropane or 1-iodopropane. Also, ensure the purity of the alkylating agent as degradation can affect its reactivity.[1]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the reaction rate. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 60-80 °C) can improve the yield. However, excessively high temperatures can promote side reactions. It is advisable to systematically increase the temperature while monitoring the reaction's progress.[1]
Inappropriate Solvent Polar aprotic solvents like DMF, acetonitrile, and DMSO are generally preferred as they effectively dissolve both the imidazole and the base, facilitating the reaction.[1] The choice of solvent can influence the reaction rate and yield, so it may be necessary to screen different solvents to find the optimal one for your specific conditions.
Problem 2: Formation of Significant Amounts of Dialkylated Product
Possible Cause Troubleshooting Step
Excess Alkylating Agent Use a slight excess of imidazole (1.1-1.2 equivalents) relative to the propyl halide to minimize the chance of the product reacting further.[1]
High Concentration of Reactants Adding the propyl halide slowly and dropwise to the reaction mixture helps to keep its concentration low, thus reducing the likelihood of a second alkylation.[1]
Prolonged Reaction Time or High Temperature Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reaction.[1] Lowering the reaction temperature can also help to reduce the rate of the second alkylation.[1]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the yield of N-alkylation of imidazole and related compounds.

Table 1: Effect of Base and Solvent on the Yield of 1-Propyl-4(5)-methylimidazole

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHTHF652477.0

Note: This data is for the synthesis of 1-propyl-4(5)-methylimidazole and serves as a reference for the synthesis of this compound.[2]

Table 2: Comparison of Alkylating Agents

Alkylating AgentGeneral Reactivity Trend
1-iodopropaneHighest
1-bromopropaneIntermediate
1-chloropropaneLowest

This table shows the general reactivity trend for alkyl halides in N-alkylation reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride (NaH)

Materials:

  • Imidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Chloroform

  • Methanol

  • Silica (B1680970) gel

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous THF, slowly add sodium hydride (1.1 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Add 1-bromopropane (3.0 equivalents) dropwise to the mixture at the same temperature.

  • Continue to stir the reaction solution for 16 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography using a silica gel stationary phase and a chloroform/methanol eluent to obtain this compound. A reported yield for a similar procedure is 93%.

Protocol 2: Microwave-Assisted Synthesis of N-Alkylated Imidazoles (General Procedure)

Materials:

  • Imidazole derivative

  • Alkylating agent (e.g., 1-bromopropane)

  • Potassium Carbonate (K₂CO₃)

  • High-boiling point solvent (e.g., DMF, DMSO)

Procedure:

  • In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add a high-boiling point solvent like DMF or DMSO (3-5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Set the reaction parameters (e.g., temperature, time, power) as optimized for the specific reaction. Microwave-assisted synthesis can often significantly reduce reaction times to minutes.

  • After the reaction is complete and the vessel has cooled, dilute the mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Visualizations

experimental_workflow imidazole Imidazole deprotonation Deprotonation imidazole->deprotonation base Base (e.g., NaH, NaOH, K2CO3) base->deprotonation solvent Solvent (e.g., THF, DMF) solvent->deprotonation imidazolate Imidazolate Anion deprotonation->imidazolate alkylation N-Alkylation imidazolate->alkylation propyl_halide Propyl Halide (e.g., 1-Bromopropane) propyl_halide->alkylation crude_product Crude this compound alkylation->crude_product purification Purification (Chromatography/Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the N-alkylation of imidazole.

troubleshooting_workflow start Low Yield of this compound check_base Is the base strong enough for complete deprotonation? start->check_base change_base Use a stronger base (e.g., NaH) check_base->change_base No check_alkylating_agent Is the alkylating agent sufficiently reactive? check_base->check_alkylating_agent Yes solution Improved Yield change_base->solution change_alkylating_agent Switch to a more reactive halide (I > Br > Cl) check_alkylating_agent->change_alkylating_agent No check_temp Is the reaction temperature optimal? check_alkylating_agent->check_temp Yes change_alkylating_agent->solution increase_temp Gradually increase temperature with monitoring check_temp->increase_temp No check_side_reactions Is there significant dialkylation? check_temp->check_side_reactions Yes increase_temp->solution modify_stoichiometry Use excess imidazole and slow addition of alkylating agent check_side_reactions->modify_stoichiometry Yes check_side_reactions->solution No modify_stoichiometry->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 1-Propyl-1H-imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-propyl-1H-imidazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the column chromatography of this compound.

Q1: Why is my this compound not moving off the baseline of the silica (B1680970) gel column, even with a relatively polar solvent like ethyl acetate?

A: This is a common issue when purifying polar, basic compounds like imidazoles on silica gel. The lone pair of electrons on the nitrogen atom in the imidazole (B134444) ring can interact strongly with the acidic silanol (B1196071) groups (Si-O-H) on the surface of the silica gel, leading to very strong adsorption.[1] To address this, you need to increase the polarity of your mobile phase or reduce the acidity of the stationary phase.

  • Increase Mobile Phase Polarity: A common solvent system for eluting polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).[1][2] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious with high concentrations of methanol (>10%), as it can start to dissolve the silica gel.[1]

  • Add a Basic Modifier: To counteract the acidic nature of the silica gel and reduce strong binding, add a small amount of a basic modifier to your eluent.[1] Common choices include:

    • Triethylamine (B128534) (TEA): 0.5-2% in your mobile phase.[1]

    • Ammonia (B1221849) in Methanol: Use a pre-mixed solution of ammonia in methanol (e.g., 2-7N) as the polar component of your mobile phase, mixed with a less polar solvent like DCM.[1]

Q2: My purified fractions of this compound show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I fix it?

A: Peak tailing is also a consequence of the strong interaction between the basic imidazole and the acidic silanol groups on the silica gel.[1] Some molecules are retained more strongly than others, leading to a "tail" as they elute slowly.

  • Deactivate the Silica Gel: Before running your column, you can flush the packed column with a solvent system containing 1-2% triethylamine.[1] Discard this initial solvent, and then proceed with your regular mobile phase (which can also contain a small amount of TEA). This process deactivates the most acidic sites on the silica.

  • Use an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase that is less acidic than silica gel. Options include:

    • Alumina (neutral or basic): Alumina is a good alternative for the purification of basic compounds.[3]

    • Deactivated Silica Gel: Commercially available deactivated silica gels are another option.

Q3: I am getting poor separation between my this compound and an impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatography system.

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. A good starting point for method development is thin-layer chromatography (TLC). The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 on a TLC plate.[4]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed.[5] Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This can help to sharpen peaks and improve the separation of compounds with similar polarities.

  • Column Parameters:

    • Column Dimensions: A longer and narrower column will generally provide better resolution.

    • Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Q4: I have low recovery of my this compound from the column. Where could it have gone?

A: Low recovery can be due to several factors.

  • Irreversible Adsorption: The interaction with the silica gel may be so strong that your compound does not elute at all.[1] This is more likely if your mobile phase is not polar enough. Trying a more polar solvent system or adding a basic modifier as discussed above can help.

  • Decomposition on Silica: The acidic nature of silica gel can sometimes cause the decomposition of sensitive compounds.[3] To test for this, you can spot your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.

  • Sample Loading: If you load your sample in a solvent that is much more polar than your mobile phase, it can lead to band broadening and poor separation, which might be misinterpreted as low recovery in the desired fractions.[1] It is best to dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent. If the crude product is not very soluble, "dry loading" is a good alternative.[1]

Data Presentation

The choice of mobile phase is critical for successful purification. The following table summarizes potential mobile phase systems for the column chromatography of this compound on silica gel. The optimal system will depend on the specific impurities present in the crude mixture.

Stationary PhaseMobile Phase System (v/v)Target RfNotes
Silica GelDichloromethane / Methanol0.2 - 0.4A standard system for polar compounds. Start with 1% MeOH and increase polarity as needed.[2][6]
Silica GelEthyl Acetate / Hexane0.2 - 0.4A less polar system, which may be suitable if impurities are significantly less polar than the product.[7]
Silica GelChloroform / MethanolNot SpecifiedThis system has been successfully used for the purification of this compound.[2]
Silica Gel with 1% TEADichloromethane / Methanol0.2 - 0.4The addition of triethylamine helps to reduce peak tailing for basic compounds.[1]
Neutral AluminaEthyl Acetate / Hexane0.2 - 0.4A good alternative to silica gel for basic compounds to avoid strong acidic interactions.[3]

Experimental Protocols

Protocol: Purification of Crude this compound by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities in your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (all HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

2. Preparation of the Column:

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 100% DCM or DCM with 1% MeOH).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading: If the crude product is not readily soluble in the initial mobile phase, dissolve it in a more polar, volatile solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column and cover with a thin layer of sand.[1]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by collecting small aliquots from the eluting solvent and spotting them on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.

  • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A stepwise or linear gradient can be used.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Pack Column (Silica Gel) load_sample Load Crude Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine isolate Isolate Product (Solvent Evaporation) combine->isolate end end isolate->end Pure Product troubleshooting_logic cluster_problems Observed Issue cluster_solutions Potential Solution start Problem with Purification no_elution Compound Not Eluting start->no_elution tailing Peak Tailing start->tailing poor_sep Poor Separation start->poor_sep low_yield Low Recovery start->low_yield inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity Is mobile phase polar enough? add_base Add Basic Modifier (e.g., TEA) no_elution->add_base tailing->add_base Is compound basic? change_sp Change Stationary Phase (e.g., Alumina) tailing->change_sp opt_mp Optimize Mobile Phase (via TLC) poor_sep->opt_mp use_gradient Use Gradient Elution poor_sep->use_gradient low_yield->inc_polarity dry_load Use Dry Loading low_yield->dry_load Improper loading?

References

Technical Support Center: Synthesis of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-propyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

The most prevalent side reaction is over-alkylation, which leads to the formation of the dialkylated product, 1,3-dipropylimidazolium bromide. This occurs because the nitrogen atom of the product, this compound, is still nucleophilic and can react with another molecule of the alkylating agent (e.g., 1-bromopropane).

Q2: Are there other, less common, side reactions to be aware of?

Yes, while less frequent, C-alkylation at the C2 position of the imidazole (B134444) ring can occur. This is more likely if the nitrogen atoms are sterically hindered, which is not the case for the synthesis of this compound from imidazole.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of the starting material (imidazole) and the formation of the desired product (this compound) and any byproducts.

Q4: What is a typical work-up procedure for this reaction?

A common work-up procedure involves filtering the reaction mixture to remove any inorganic salts, followed by removal of the solvent under reduced pressure. The resulting crude product can then be purified. An acidic wash can be employed to remove unreacted imidazole.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during work-up and purification.

ParameterRecommendation to Improve Yield
Reaction Time Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
Base Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF to ensure complete deprotonation of imidazole.
Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature (e.g., room temperature to 60°C) is often optimal.
Purification Minimize product loss during purification by using appropriate techniques. Column chromatography is effective for separating the product from byproducts.
Issue 2: Formation of 1,3-Dipropylimidazolium Bromide (Dialkylation)

The formation of the dialkylated byproduct is a common issue that reduces the yield of the desired mono-alkylated product.

ParameterRecommendation to Minimize Dialkylation
Stoichiometry Use a slight excess of imidazole relative to 1-bromopropane (B46711) (e.g., 1.1 to 1.2 equivalents of imidazole).
Addition of Alkylating Agent Add the 1-bromopropane slowly or dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
Temperature Lowering the reaction temperature can help to reduce the rate of the second alkylation step.
Reaction Time Avoid unnecessarily long reaction times after the starting material has been consumed, as this can favor the formation of the dialkylated product.

Experimental Protocols

Synthesis of this compound

This protocol is a common method for the synthesis of this compound.

Materials:

  • Imidazole

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0°C and add 1-bromopropane (1.05 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Reaction_Pathway imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate + Base - H+ product This compound imidazolate->product + 1-Bromopropane (SN2) side_product 1,3-Dipropylimidazolium Bromide product->side_product + 1-Bromopropane (Over-alkylation)

Caption: Main reaction pathway and the over-alkylation side reaction.

Troubleshooting_Workflow decision decision action action start Start Synthesis check_yield Low Yield? start->check_yield check_dialkylation High Dialkylation? check_yield->check_dialkylation No monitor_reaction Monitor Reaction (TLC/GC-MS) check_yield->monitor_reaction Yes optimize_stoichiometry Adjust Imidazole: Propyl Bromide Ratio (e.g., 1.1:1) check_dialkylation->optimize_stoichiometry Yes end Successful Synthesis check_dialkylation->end No slow_addition Add Propyl Bromide Slowly optimize_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->end monitor_reaction->check_dialkylation

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 1-Propyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-propyl-1H-imidazole derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the N-propylation of imidazole (B134444) and its derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of imidazole can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the propylating agent, or suboptimal reaction conditions.[1]

Potential Solutions:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For complete deprotonation, especially with less reactive imidazoles, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective.[1]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃) are sufficient, particularly with more reactive propylating agents (e.g., propyl iodide or bromide).[1] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]

  • Assess the Propylating Agent:

    • The reactivity of propyl halides follows the order: Propyl Iodide > Propyl Bromide > Propyl Chloride. If you are using propyl chloride and observing low reactivity, consider switching to the bromide or iodide analogue.

  • Optimize Reaction Temperature:

    • The reaction temperature can be crucial. For many N-alkylations of imidazoles, temperatures in the range of 75°C to 115°C are optimal. Temperatures below 75°C may lead to the formation of side products, while temperatures above 115°C may not significantly improve the yield.

Question 2: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer: The N-propylated imidazole product is still nucleophilic and can react with another molecule of the propylating agent to form a dialkylated imidazolium (B1220033) salt. This is a common side reaction, particularly when using an excess of the propylating agent or at elevated temperatures.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the propylating agent can help minimize dialkylation.

  • Slow Addition of Propylating Agent: Adding the propylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

Question 3: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge with unsymmetrically substituted imidazoles, as both nitrogen atoms are potential sites for alkylation. The ratio of the products is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: A bulky substituent on the imidazole ring will generally direct the propylation to the less sterically hindered nitrogen atom.

  • Protecting Groups: For complex syntheses where high regioselectivity is critical, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.

  • Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some instances.[1]

Question 4: My product is difficult to purify. What are some common purification challenges and solutions?

Answer: Purification challenges often arise from the presence of unreacted starting materials, the dialkylated imidazolium salt, or regioisomers.

Purification Tips:

  • Removal of Imidazolium Salts: Dialkylated imidazolium salts are often highly polar and may be removed by washing the organic extract with water.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired this compound derivative from unreacted imidazole, isomers, and other byproducts.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the propylating agent (e.g., propyl bromide), displacing the leaving group to form the N-propylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the propylating agent.

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive propylating agent. These reactions require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive propylating agents like propyl bromide or iodide. These are generally easier to handle than NaH.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: While less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to a dark reaction mixture.[1]

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound and its derivatives under various reaction conditions.

Table 1: Effect of Base and Solvent on the Yield of this compound Derivatives

Imidazole DerivativePropylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazole1-Bromopropane (B46711)NaHTHFRoom Temp.1693ChemicalBook
4-Methylimidazole1-BromopropaneNaOHTHF652477.0PMC
ImidazolePropyl derivativesaq. NaOHDMF--75MDPI
Imidazole1-BromopropaneKOH / K₂CO₃Acetonitrile8024-ResearchGate

Note: Yields can vary significantly based on the specific substrate, purity of reagents, and precise reaction conditions. The data presented is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride in THF

This protocol is based on a high-yield synthesis reported in the literature.

  • Materials:

    • Imidazole

    • Sodium Hydride (NaH), 55% dispersion in mineral oil

    • 1-Bromopropane

    • Anhydrous Tetrahydrofuran (THF)

    • Diatomaceous earth

    • Chloroform

    • Methanol

    • Silica gel

  • Procedure:

    • To a solution of imidazole (1.37 g, 20.1 mmol) in anhydrous THF (50.0 mL) at room temperature, slowly add sodium hydride (0.966 g of 55% dispersion, 22.1 mmol).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the mixture at room temperature.

    • Continue to stir the reaction solution for 16 hours.

    • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the filter cake with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Purify the resulting crude product by flash column chromatography on silica gel using a chloroform/methanol eluent to afford this compound as a colorless oil (Expected yield: ~93%).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve Imidazole in Anhydrous Solvent (e.g., THF) add_base Slowly Add Base (e.g., NaH) start->add_base stir1 Stir for 1 hour at Room Temperature add_base->stir1 add_propyl_halide Add 1-Propyl Halide Dropwise stir1->add_propyl_halide stir2 Stir for 16 hours at Room Temperature add_propyl_halide->stir2 filter Filter through Diatomaceous Earth stir2->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation low_reactivity Low Reactivity of Propylating Agent start->low_reactivity suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions change_base_solvent Use Stronger Base (NaH) or More Effective Solvent (DMF) incomplete_deprotonation->change_base_solvent change_alkylating_agent Switch to Propyl Bromide or Iodide low_reactivity->change_alkylating_agent optimize_temp Optimize Temperature (75-115°C) suboptimal_conditions->optimize_temp end Improved Yield change_base_solvent->end change_alkylating_agent->end optimize_temp->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

challenges in handling and storing 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe and effective handling, storage, and use of 1-Propyl-1H-imidazole in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the integrity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Some suppliers recommend refrigeration at 0-8°C.[2][3] It is also advised to store the compound under an inert gas atmosphere as it can be air sensitive.[4] The container should be tightly closed to prevent moisture absorption.[5][6]

Q2: My this compound has developed a yellow or darker color. Is it still usable?

This compound is typically a colorless to light yellow liquid.[2][3] A darkening of the color may indicate exposure to unfavorable conditions, such as air, light, or elevated temperatures, leading to potential degradation.[1] For sensitive applications, it is recommended to purify the discolored material before use.

Q3: How can I purify discolored this compound?

Purification can be achieved through techniques such as fast column chromatography using silica (B1680970) gel as the stationary phase and a mixture of chloroform (B151607) and methanol (B129727) as the eluent.[1] Another common method for purifying organic compounds is distillation under reduced pressure. For colored impurities, treatment with activated carbon can be effective in absorbing the discoloring agents.[7]

Q4: What are the primary safety hazards associated with this compound?

This compound is classified as a skin and serious eye irritant.[4] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[5]

Q5: What should I do in case of accidental exposure to this compound?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the handling and use of this compound in experimental settings.

Handling and Storage Issues
Problem Potential Cause Troubleshooting Steps
Compound has darkened in color Exposure to air, light, or heat.- Store in a cool, dark place under an inert atmosphere. - Purify by column chromatography or distillation if purity is critical for the experiment.[1]
Suspected moisture contamination Improper storage, exposure to humid air.- Store in a tightly sealed container with a desiccant. - If moisture is suspected, consider drying the compound using a suitable drying agent that does not react with it, or by azeotropic distillation with a solvent like toluene.
Experimental and Reaction Issues
Problem Potential Cause Troubleshooting Steps
Low yield in N-alkylation reactions Incomplete deprotonation of a starting imidazole (B134444), low reactivity of the alkylating agent.- Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation.[2] - Ensure the alkylating agent is sufficiently reactive (reactivity order: I > Br > Cl).[2]
Formation of quaternary imidazolium (B1220033) salts (side reaction) High reactivity of the alkylating agent, prolonged reaction time, or high temperature.- Use a less reactive alkylating agent if possible. - Use a slight excess of the imidazole relative to the alkylating agent. - Add the alkylating agent dropwise to the reaction mixture. - Monitor the reaction closely and stop it once the starting material is consumed.[5]
Difficulty in achieving selective N-alkylation on unsymmetrical imidazoles The negative charge after deprotonation is shared between both nitrogen atoms, leading to a mixture of regioisomers.[9]- The choice of base and solvent system can influence regioselectivity.[2] - Steric hindrance plays a significant role; larger substituents on the imidazole ring or the alkylating agent will favor alkylation at the less hindered nitrogen.[8] - Separation of isomers can often be achieved by column chromatography.[9]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 35203-44-2[2][3]
Molecular Formula C₆H₁₀N₂[2][3]
Molecular Weight 110.16 g/mol [2][3]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 94°C / 11 mmHg[1]
Purity ≥ 99% (assay)[3]
Storage Temperature 0-8°C (recommended by some suppliers)[2][3]
Chemical Compatibility of this compound
Reagent ClassCompatibilityNotesSource(s)
Strong Oxidizing Agents IncompatibleMay cause vigorous reactions.[8]
Strong Bases IncompatibleCan deprotonate the imidazole ring, affecting its stability and reactivity.[7][8]
Strong Acids IncompatibleReacts to form stable salts.[7]
Strong Reducing Agents IncompatiblePotential for reaction.[8]
Amines IncompatiblePotential for reaction.[8]
Organic Solvents Generally SolubleExhibits good solubility in many organic solvents.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the N-alkylation of imidazole to synthesize this compound.

Materials:

  • Imidazole

  • Sodium hydride (NaH) (55% dispersion in oil)

  • 1-Bromopropane (B46711)

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Silica gel

  • Chloroform

  • Methanol

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 equivalents) to a solution of imidazole (1.0 equivalent) in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete deprotonation of the imidazole.

  • Add 1-bromopropane (3.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction solution for 16 hours.

  • Upon completion of the reaction (monitor by TLC or GC-MS), filter the mixture through a pad of diatomaceous earth and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by fast column chromatography on silica gel using a chloroform/methanol mixture as the eluent to obtain this compound as a colorless oil.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start deprotonation Deprotonation of Imidazole with NaH in THF start->deprotonation alkylation Alkylation with 1-Bromopropane deprotonation->alkylation workup Reaction Work-up (Filtration) alkylation->workup purification Purification (Column Chromatography) workup->purification end Pure this compound purification->end

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue Encountered (e.g., Low Yield, Impurities) cause1 Incomplete Deprotonation issue->cause1 cause2 Low Reactivity of Alkylating Agent issue->cause2 cause3 Side Reactions (e.g., Quaternization) issue->cause3 cause4 Sub-optimal Reaction Conditions issue->cause4 solution1 Use Stronger Base / Anhydrous Solvent cause1->solution1 solution2 Use More Reactive Alkylating Agent cause2->solution2 solution3 Control Stoichiometry / Temperature cause3->solution3 solution4 Optimize Solvent and Temperature cause4->solution4

Caption: A logical workflow for troubleshooting common issues in N-alkylation reactions.

References

Technical Support Center: Purification of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Propyl-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities typically arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Imidazole (B134444) and 1-bromopropane (B46711).

  • Side-Reaction Products: Dialkylated imidazolium (B1220033) salts can form when the product reacts with another molecule of the alkylating agent. C-alkylation products are less common but possible.

  • Solvent Residues: Solvents used in the synthesis, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Inorganic Salts: Byproducts like sodium bromide if sodium hydride is used as a base.

  • Degradation Products: The product may darken over time, indicating the presence of degradation products, which can be initiated by exposure to air, light, or high temperatures.

Q2: My purified this compound is a light yellow color. Is this normal?

A2: Yes, this compound is typically described as a colorless to light yellow transparent liquid.[1] A pale yellow color is generally acceptable and indicates a relatively pure product. However, a significant darkening or brown coloration may suggest the presence of impurities or degradation products.

Q3: What is the best general method for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation is highly effective for removing non-volatile impurities and unreacted imidazole.

  • Flash Column Chromatography is excellent for separating the desired product from structurally similar impurities.

  • Liquid-Liquid Extraction can be used to remove inorganic salts and highly polar or non-polar impurities.

  • Activated Carbon Treatment is useful for removing colored impurities and other organic contaminants.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Vacuum Distillation Issues

Q4: I'm having trouble separating this compound from unreacted imidazole by distillation. Why is this and what can I do?

A4: The boiling points of this compound (221.3 °C) and imidazole (256 °C) are relatively close, which can make atmospheric distillation challenging.[1][2] Imidazole also has a tendency to solidify in the condenser.

Solution:

  • Use Vacuum Distillation: This will lower the boiling points of both compounds, potentially increasing the temperature difference and improving separation.

  • Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

  • Pre-purification: Consider a liquid-liquid extraction before distillation to remove the bulk of the water-soluble imidazole.

Q5: My distillation is very slow and I can't achieve a good vacuum.

A5: This is likely due to leaks in your distillation setup.

Solution:

  • Check all Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease.

  • Inspect Tubing: Check for any cracks or holes in the vacuum tubing.

  • Vacuum Pump: Verify that your vacuum pump is working efficiently and the oil is clean.

Flash Column Chromatography Issues

Q6: My this compound is streaking on the silica (B1680970) gel column.

A6: Streaking is often caused by the basic nature of the imidazole ring interacting strongly with the acidic silica gel.

Solution:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to your eluent system.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

Q7: I'm seeing co-elution of my product with an unknown impurity.

A7: This indicates that the chosen solvent system is not providing adequate separation.

Solution:

  • Optimize the Solvent System: Systematically vary the polarity of your eluent. A common system for this compound is a gradient of methanol (B129727) in chloroform (B151607) or dichloromethane.

  • Gradient Elution: If you are using an isocratic system, switch to a gradient elution to better resolve closely eluting compounds.

Data Presentation

The following table summarizes key physical properties of this compound and its common starting materials to aid in the selection and optimization of purification methods.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at reduced pressure)
This compound110.16221.3 ± 9.094 °C at 11 mmHg
Imidazole68.08256-
1-Bromopropane122.9971-

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump and tubing

  • Vacuum grease

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are lightly greased.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the flask.

  • Collect any low-boiling fractions (e.g., residual 1-bromopropane or solvent) in a separate receiving flask.

  • As the temperature rises, the this compound will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask.

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Glass chromatography column

  • Eluent (e.g., a mixture of chloroform and methanol)

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product Crude Crude this compound (with impurities) Distillation Vacuum Distillation Crude->Distillation High boiling impurities Chromatography Flash Chromatography Crude->Chromatography Structurally similar impurities Extraction Liquid-Liquid Extraction Crude->Extraction Salts, polar/non-polar impurities Pure Pure this compound Distillation->Pure Chromatography->Pure Extraction->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Problem Problem: Poor separation of Imidazole and This compound Cause Cause: Close boiling points Problem->Cause Solution1 Solution 1: Use Vacuum Distillation Cause->Solution1 Solution2 Solution 2: Use a Fractionating Column Cause->Solution2 Solution3 Solution 3: Pre-purification by Extraction Cause->Solution3

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: Scaling Up the Production of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1-Propyl-1H-imidazole. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the N-alkylation of imidazole (B134444). This is a nucleophilic substitution reaction that typically involves two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks an electrophilic propyl source, most commonly an alkyl halide like 1-bromopropane (B46711) or 1-chloropropane, to form the N-alkylated product.[1]

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: When scaling up the production of this compound, critical parameters to control include:

  • Temperature: Reaction temperature can significantly affect reaction rate and the formation of side products. Exothermic reactions require careful heat management.

  • Stoichiometry: The molar ratio of reactants (imidazole, base, and propylating agent) must be carefully controlled to maximize yield and minimize side reactions like over-alkylation.[1]

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction conditions throughout the reactor, especially in larger volumes.

  • Solvent Selection: The choice of solvent affects solubility, reaction rate, and ease of product purification. Common solvents include THF and toluene.[2][3]

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Several side reactions can occur during the N-alkylation of imidazole:

  • Over-alkylation: The this compound product is still nucleophilic and can react with another molecule of the alkylating agent to form a 1,3-dipropylimidazolium salt. This is more common with an excess of the alkylating agent or at elevated temperatures.[1]

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring.[1]

  • Decomposition: At high temperatures, the starting materials or the final product may decompose, often resulting in a darkened reaction mixture.[1]

Q4: What are the recommended storage and handling conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a cool, well-ventilated area, away from direct sunlight and heat, which can affect its stability.[4] It is typically a light-yellow liquid, and darkening may indicate exposure to unfavorable conditions.[4] Standard safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses, and ensuring work is conducted in a well-ventilated space.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be old, inactive, or insufficient. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Quality Reagents: The imidazole or alkylating agent may be of low purity.1. Use a fresh, high-purity base (e.g., sodium hydride, 60% dispersion in oil) and ensure anhydrous conditions.[6] 2. Systematically increase the temperature while monitoring the reaction by TLC or LC-MS.[6] 3. Verify the purity of all starting materials before use.
Formation of Impurities (e.g., Dialkylated Product) 1. Excess Alkylating Agent: Using a significant excess of the propyl halide increases the likelihood of over-alkylation.[1] 2. High Reaction Temperature: Elevated temperatures can promote the formation of the dialkylated imidazolium (B1220033) salt.[1]1. Use a controlled amount of the alkylating agent, closer to a 1:1 molar ratio with imidazole.[6] 2. Conduct the reaction at a lower temperature, even if it requires a longer reaction time.[6]
Difficult Product Purification 1. Presence of Multiple Products: Side reactions can lead to a complex mixture that is difficult to separate. 2. Residual Starting Materials: Incomplete reaction can leave unreacted imidazole or alkylating agent. 3. Solvent Issues: The chosen purification solvent system may not be optimal.1. Optimize reaction conditions to minimize side product formation. 2. Monitor the reaction to ensure completion. Consider a water wash to remove unreacted imidazole salts. 3. For column chromatography, test various solvent systems (e.g., chloroform (B151607)/methanol, hexane/ethyl acetate) to find the best separation.[2][7]
Reaction Mixture Turns Dark 1. Decomposition: High temperatures may be causing the decomposition of reagents or products.[1] 2. Air Sensitivity: Some reagents may be sensitive to air, leading to oxidative side reactions.1. Lower the reaction temperature and monitor for product formation over a longer period. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 35203-44-2
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.157 g/mol [4]
Appearance Light yellow transparent liquid[4]
Density 1.0 ± 0.1 g/cm³[4]
Boiling Point 221.3 ± 9.0 °C at 760 mmHg[4]
Flash Point 87.6 ± 18.7 °C[4]
Purity (Assay) ≥ 98.0%[4]

Table 2: Example Laboratory-Scale Reaction Parameters

ParameterValueReference
Imidazole 1.0 eq[2]
Base (Sodium Hydride, 55%) 1.1 eq[2]
Alkylating Agent (1-Bromopropane) 3.0 eq[2]
Solvent Tetrahydrofuran (THF)[2]
Temperature Room Temperature[2]
Reaction Time 16 hours[2]
Reported Yield 93%[2]

Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis of this compound

This protocol is based on a reported synthesis with high yield.[2]

Materials:

  • Imidazole

  • Sodium hydride (55-60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth (Celite)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve imidazole (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of imidazole should occur.

  • Alkylation: Add 1-bromopropane (1.2 - 3.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Continue to stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove sodium bromide salts and any unreacted sodium hydride. Wash the filter cake with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil by flash column chromatography using silica gel. A suitable eluent system, such as a gradient of chloroform and methanol, can be used to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_purification Work-up & Purification prep 1. Dissolve Imidazole in Anhydrous THF deprot 2. Add Sodium Hydride at 0°C prep->deprot stir1 3. Stir at Room Temperature for 1 hr deprot->stir1 alkyl 4. Add 1-Bromopropane Dropwise stir1->alkyl stir2 5. Stir for 16-24 hrs at RT alkyl->stir2 monitor 6. Monitor by TLC stir2->monitor filter 7. Filter through Diatomaceous Earth monitor->filter concentrate 8. Concentrate under Reduced Pressure filter->concentrate chrom 9. Purify by Column Chromatography concentrate->chrom Final Product: this compound Final Product: this compound chrom->Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? cause1 Ineffective Deprotonation? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 No cause1->cause2 No sol1 Use fresh base Ensure anhydrous conditions cause1->sol1 Yes cause3 Side Product Formation? cause2->cause3 No sol2 Increase reaction time Increase temperature cautiously cause2->sol2 Yes sol3 Adjust stoichiometry (1:1.1 ratio) Lower reaction temperature cause3->sol3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

reaction_mechanism cluster_reactants cluster_intermediate cluster_alkylating cluster_product imidazole Imidazole anion Imidazolate Anion imidazole->anion + NaH - H₂ naH NaH (Base) product This compound anion->product + 1-Bromopropane propyl_bromide 1-Bromopropane naBr NaBr

Caption: General reaction mechanism for N-alkylation of imidazole.

References

troubleshooting guide for reactions using 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-propyl-1H-imidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during chemical reactions involving this versatile compound.

I. Synthesis of this compound and its Derivatives (N-Alkylation)

The synthesis of this compound and its subsequent alkylation to form imidazolium (B1220033) salts are fundamental reactions. However, issues such as low yields and the formation of byproducts are common.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of imidazole (B134444) with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane (B146392), in the presence of a base.[1] A common procedure involves the deprotonation of imidazole to form the imidazolate anion, which then acts as a nucleophile and attacks the propyl halide.

Q2: My N-alkylation reaction to synthesize this compound or a derivative has a low yield. What are the likely causes and solutions?

A2: Low yields in N-alkylation of imidazoles can often be attributed to incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[2]

  • Incomplete Deprotonation: The N-H proton of imidazole is acidic, but a sufficiently strong base is required for complete deprotonation to the more nucleophilic imidazolate anion. If using weaker bases like potassium carbonate, ensure anhydrous conditions and consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF for less reactive alkylating agents.[2]

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using 1-chloropropane and observing low reactivity, switching to 1-bromopropane or 1-iodopropane (B42940) can significantly improve the reaction rate.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is crucial to find the optimal temperature for your specific substrates and conditions. For many N-alkylations of imidazoles, temperatures ranging from room temperature to 80 °C are employed.[3]

Q3: I am observing the formation of a salt-like byproduct in my N-alkylation reaction. What is it and how can I avoid it?

A3: A common byproduct is the formation of a quaternary imidazolium salt. This occurs when the newly formed N-alkylated imidazole undergoes a second alkylation. This is more likely to happen with highly reactive alkylating agents or at elevated temperatures.

To minimize this, you can:

  • Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.

  • Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.

  • Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Troubleshooting Workflow for Low Yield in N-Alkylation

start Low Yield in N-Alkylation check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_alkylating_agent Evaluate Alkylating Agent start->check_alkylating_agent check_reaction_conditions Assess Reaction Conditions start->check_reaction_conditions solution_stronger_base Use Stronger Base (e.g., NaH) check_deprotonation->solution_stronger_base Incomplete reaction? solution_anhydrous Ensure Anhydrous Conditions check_deprotonation->solution_anhydrous Inconsistent results? solution_more_reactive_halide Switch to a More Reactive Halide (I > Br > Cl) check_alkylating_agent->solution_more_reactive_halide Slow reaction? solution_optimize_temp Optimize Temperature check_reaction_conditions->solution_optimize_temp Side products? solution_monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_reaction_conditions->solution_monitor_reaction Over-reaction? end Improved Yield solution_stronger_base->end solution_anhydrous->end solution_more_reactive_halide->end solution_optimize_temp->end solution_monitor_reaction->end

Caption: A logical workflow for troubleshooting low yields in N-alkylation of imidazoles.

Data Presentation: Effect of Base and Solvent on N-Alkylation

The choice of base and solvent can significantly impact the outcome of N-alkylation reactions. The following table, adapted from a study on a similar heterocyclic system, illustrates the influence of these parameters on product distribution, which can be a critical consideration in the synthesis of substituted imidazole derivatives.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Product Ratio (N1:N2)
1Cs₂CO₃ (1.5)DMF2518>981.8 : 1
2Cs₂CO₃ (1.5)THF251892>98 : 2
3K₂CO₃ (1.5)DMF2518>981.9 : 1
4K₂CO₃ (1.5)THF2518<5-
5NaH (1.2)THF2518>98>98 : 2
6DBU (1.5)DMF2518721.4 : 1

Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to substituted imidazoles.[4]

II. Use of this compound in Ionic Liquid Synthesis

This compound is a common precursor for the synthesis of imidazolium-based ionic liquids.

Frequently Asked Questions (FAQs)

Q4: I am trying to synthesize an ionic liquid, 1-propyl-3-alkylimidazolium halide, but the reaction is very slow and the product is colored. What can I do?

A4: The reaction of this compound with an alkyl halide to form an imidazolium salt can be slow, especially with less reactive halides like chlorides.

  • Reaction Time and Temperature: These reactions can require prolonged heating. For example, the synthesis of 1-hexyl-3-methylimidazolium (B1224943) chloride can take several days at 60-70 °C.[5] However, higher temperatures can lead to product discoloration. Finding the optimal balance is key. Microwave synthesis can sometimes accelerate these reactions.[6]

  • Purity of Starting Materials: Ensure that your this compound and alkyl halide are pure. Distillation of starting materials may be necessary.[5] The presence of impurities can lead to colored products.

  • Anhydrous Conditions: Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions that may cause coloration.[5]

Q5: How do I purify the resulting imidazolium-based ionic liquid?

A5: Purification often involves removing unreacted starting materials.

  • Washing: The crude ionic liquid can be washed with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate (B1210297) or toluene.[5] This process may need to be repeated several times.

  • Drying: After washing, the ionic liquid should be dried under high vacuum to remove any residual volatile components.

Experimental Workflow for Ionic Liquid Synthesis

cluster_reaction Reaction Setup cluster_workup Work-up and Purification Combine this compound\nand Alkyl Halide in Solvent Combine this compound and Alkyl Halide in Solvent Heat under Inert Atmosphere Heat under Inert Atmosphere Combine this compound\nand Alkyl Halide in Solvent->Heat under Inert Atmosphere Monitor Reaction by TLC/NMR Monitor Reaction by TLC/NMR Heat under Inert Atmosphere->Monitor Reaction by TLC/NMR Cool to Room Temperature Cool to Room Temperature Monitor Reaction by TLC/NMR->Cool to Room Temperature Wash with Organic Solvent\n(e.g., Ethyl Acetate) Wash with Organic Solvent (e.g., Ethyl Acetate) Cool to Room Temperature->Wash with Organic Solvent\n(e.g., Ethyl Acetate) Separate Layers Separate Layers Wash with Organic Solvent\n(e.g., Ethyl Acetate)->Separate Layers Dry Ionic Liquid under Vacuum Dry Ionic Liquid under Vacuum Separate Layers->Dry Ionic Liquid under Vacuum Characterize Final Product Characterize Final Product Dry Ionic Liquid under Vacuum->Characterize Final Product

References

Technical Support Center: Enhancing the Purity of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 1-Propyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include:

  • Unreacted Imidazole (B134444): Incomplete alkylation can leave residual starting material.

  • 1,3-Dipropylimidazolium Halide: Over-alkylation of the product can lead to the formation of this quaternary salt.[1]

  • Positional Isomers: If a substituted imidazole is used as a starting material, a mixture of N-alkylated regioisomers can be formed.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, DMF, ethyl acetate) may be present in the crude product.

  • Byproducts from the Base: The choice of base can lead to related impurities. For example, using sodium hydride may leave behind sodium salts.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Column Chromatography: Particularly effective for removing both more and less polar impurities.[2]

  • Vacuum Distillation: Suitable for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[3][4]

  • Acid-Base Extraction: Can be used to remove non-basic impurities. The product can be extracted into an acidic aqueous solution and then liberated by basification and re-extracted into an organic solvent.

  • Recrystallization of a Salt: The product can be converted to a solid salt (e.g., hydrochloride or picrate), which can then be purified by recrystallization.[5][6] The pure salt is then neutralized to regenerate the purified this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Synthesis

If you are experiencing a low yield of your desired product, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Imidazole - Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). - Use an appropriate anhydrous solvent (e.g., THF, DMF) to ensure the base's reactivity.[2] - Allow for sufficient reaction time for the deprotonation to complete before adding the alkylating agent.
Poor Reactivity of Alkylating Agent - Use a more reactive propyl halide (iodide > bromide > chloride).[2] - Ensure the purity of the 1-bromopropane (B46711) or 1-iodopropane.
Suboptimal Reaction Temperature - While the initial deprotonation is often done at room temperature, gentle heating after the addition of the alkylating agent may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.[2]
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking during extraction to prevent the formation of emulsions.
Issue 2: Difficulty in Purifying this compound by Column Chromatography

Column chromatography is a common purification method, but challenges can arise.

Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Optimize the Solvent System: Use TLC to screen for an optimal eluent system that provides good separation (Rf of the product around 0.3-0.4). Common systems include mixtures of ethyl acetate (B1210297)/hexanes or dichloromethane/methanol. - Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.[10]
Product Tailing on the Column - Deactivate the Silica (B1680970) Gel: Basic compounds like this compound can interact strongly with the acidic silica gel, causing tailing. Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent (e.g., 1%).[11] - Use an Alternative Stationary Phase: Consider using alumina (B75360) (basic or neutral) instead of silica gel.[11]
Product is not Eluting from the Column - Increase Eluent Polarity: The eluent may not be polar enough to move the product down the column. Gradually increase the percentage of the more polar solvent in your eluent system. - Check for Compound Decomposition: The compound may be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[11]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To purify crude this compound from unreacted starting materials and side products.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., ethyl acetate, hexanes, triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Eluent System: Perform TLC analysis of the crude product using various solvent systems (e.g., starting with 20% ethyl acetate in hexanes) to find a system that gives the product an Rf value of approximately 0.3. If tailing is observed, add 1% triethylamine (B128534) to the eluent system.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the selected solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Collect and Analyze Fractions: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify any impurities.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Internal standard of known purity (e.g., dimethyl sulfoxide)

Procedure:

  • Prepare the Sample: Accurately weigh a known amount of the purified this compound and a known amount of the internal standard into a clean vial.

  • Dissolve the Sample: Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire the Spectrum: Acquire the ¹H NMR spectrum.

  • Process and Analyze: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the product and the internal standard.

  • Calculate Purity: Calculate the molar ratio of the product to the internal standard and determine the purity of the sample. The characteristic peaks for this compound in CDCl₃ are approximately: δ 7.47 (s, 1H), 7.07 (s, 1H), 6.92 (s, 1H), 3.91 (t, 2H), 1.82 (sextet, 2H), 0.93 (t, 3H).[12]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis Imidazole Imidazole Deprotonation Deprotonation Imidazole->Deprotonation Base (e.g., NaH) Solvent (e.g., THF) Alkylation Alkylation Deprotonation->Alkylation 1-Bromopropane Crude_Product Crude_Product Alkylation->Crude_Product Quenching Quenching Crude_Product->Quenching Water Extraction Extraction Quenching->Extraction Organic Solvent Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Drying Agent Reduced Pressure Purification_Method Purification_Method Drying_Concentration->Purification_Method Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Common Vacuum_Distillation Vacuum_Distillation Purification_Method->Vacuum_Distillation Alternative Pure_Product Pure_Product Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product Purity_Analysis Purity_Analysis Pure_Product->Purity_Analysis NMR NMR Purity_Analysis->NMR HPLC HPLC Purity_Analysis->HPLC Final_Product Final_Product NMR->Final_Product >98% Pure HPLC->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Impure_Product Impure Product (Low Purity) Identify_Impurity Identify Major Impurity (NMR, TLC) Impure_Product->Identify_Impurity Unreacted_Imidazole Unreacted Imidazole Identify_Impurity->Unreacted_Imidazole Overalkylation_Product 1,3-Dipropylimidazolium Salt Identify_Impurity->Overalkylation_Product Other_Impurities Other Impurities Identify_Impurity->Other_Impurities Purification_Strategy Select Purification Strategy Unreacted_Imidazole->Purification_Strategy Overalkylation_Product->Purification_Strategy Other_Impurities->Purification_Strategy Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Purification_Strategy->Acid_Base_Extraction Distillation Vacuum Distillation Purification_Strategy->Distillation Pure_Product Pure Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Distillation->Pure_Product

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 1-Propyl-1H-imidazole and Other N-Alkylimidazoles in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, N-alkylimidazoles have emerged as a versatile class of organic molecules, serving as potent nucleophilic catalysts and ligands in a myriad of chemical transformations. Their utility spans from accelerating ester hydrolysis to acting as crucial components in more complex catalytic systems. This guide provides an objective comparison of 1-propyl-1H-imidazole with other common N-alkylimidazoles, focusing on their catalytic performance with supporting experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Catalytic Function

The catalytic efficacy of N-alkylimidazoles is intrinsically linked to their physicochemical properties. The length and nature of the N-alkyl substituent influence key parameters such as basicity, steric hindrance, and solubility, which in turn dictate their catalytic activity and selectivity. A summary of the physicochemical properties of imidazole (B134444) and a homologous series of 1-alkyl-1H-imidazoles is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°CpKa of Conjugate Acid
ImidazoleC₃H₄N₂68.08256~1.03 (solid)7.14
1-Methyl-1H-imidazoleC₄H₆N₂82.101981.037.4
1-Ethyl-1H-imidazoleC₅H₈N₂96.13197-2000.9957.3
This compound C₆H₁₀N₂ 110.16 221.3 ~1.0 -
1-Butyl-1H-imidazoleC₇H₁₂N₂124.18114-116 (at 12 mmHg)0.945 (at 25°C)-

Note: Some data points are predicted or measured under varying conditions. Please refer to the cited sources for specific details.

Catalytic Performance in Ester Hydrolysis: A Comparative Kinetic Study

The hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA) is a widely used model reaction to assess the nucleophilic catalytic activity of N-alkylimidazoles. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the ester's carbonyl carbon, forming an acetyl-imidazolium intermediate, which is then rapidly hydrolyzed to release acetate and p-nitrophenolate. The rate of this reaction is a direct measure of the catalyst's efficiency.

It is generally observed that the catalytic efficiency of N-alkylimidazoles in this reaction is not solely dependent on their basicity (pKa). Steric hindrance plays a significant role. As the alkyl chain length increases from methyl to propyl and beyond, the steric bulk around the nucleophilic nitrogen atom (N-3) increases. This increased steric hindrance can impede the approach of the bulky PNPA substrate to the catalytic center, leading to a decrease in the reaction rate.

General Trend of Catalytic Activity in PNPA Hydrolysis:

1-Methyl-1H-imidazole > 1-Ethyl-1H-imidazole > this compound

This trend highlights the trade-off between the inductive electron-donating effect of the alkyl group, which slightly increases nucleophilicity, and the more dominant steric hindrance effect that governs the overall catalytic performance in this specific reaction.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the N-alkylation of imidazole to synthesize this compound.[1]

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (B46711)

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Silica (B1680970) gel for column chromatography

  • Chloroform and Methanol for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Slowly add a solution of imidazole (1.0 equivalent) in anhydrous THF to the NaH suspension at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete deprotonation of imidazole, forming the sodium imidazolide (B1226674) salt.

  • Add 1-bromopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of diatomaceous earth to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of chloroform/methanol) to obtain pure this compound as a colorless oil.

Kinetic Analysis of p-Nitrophenyl Acetate Hydrolysis

This protocol outlines a general procedure for studying the kinetics of PNPA hydrolysis catalyzed by N-alkylimidazoles.

Materials:

  • p-Nitrophenyl acetate (PNPA)

  • 1-Alkyl-1H-imidazole (catalyst)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of PNPA in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

  • Prepare a series of buffer solutions containing different concentrations of the 1-alkyl-1H-imidazole catalyst.

  • Equilibrate the buffer solutions containing the catalyst to the desired reaction temperature (e.g., 25°C) in a cuvette inside the spectrophotometer.

  • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate ion, over time.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

  • By plotting the initial rates against the catalyst concentration, the second-order rate constant (k_cat) for the catalytic hydrolysis can be determined.

Logical Relationships in N-Alkylimidazole Catalysis

The catalytic activity of N-alkylimidazoles is a function of several interconnected factors. The following diagram illustrates the logical relationship between the structural features of the catalyst and its performance.

CatalysisFactors cluster_catalyst Catalyst Structure cluster_properties Physicochemical Properties cluster_performance Catalytic Performance AlkylChain N-Alkyl Chain (Methyl, Ethyl, Propyl, etc.) Basicity Basicity (pKa) AlkylChain->Basicity Inductive Effect StericHindrance Steric Hindrance AlkylChain->StericHindrance Increases with size Solubility Solubility AlkylChain->Solubility Activity Catalytic Activity (e.g., Rate Constant) Basicity->Activity Influences Nucleophilicity StericHindrance->Activity Inhibits Substrate Approach Solubility->Activity Affects Reaction Medium Selectivity Selectivity Activity->Selectivity

Factors influencing N-alkylimidazole catalysis.

Experimental Workflow for Catalyst Comparison

The following diagram outlines a typical experimental workflow for comparing the catalytic performance of different N-alkylimidazoles.

ExperimentalWorkflow cluster_synthesis Catalyst Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Synthesis Synthesis of N-Alkylimidazoles Purification Purification & Characterization Synthesis->Purification ReactionSetup Prepare Reaction Mixtures (Substrate, Buffer, Catalyst) Purification->ReactionSetup DataCollection Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) ReactionSetup->DataCollection RateCalculation Calculate Initial Rates DataCollection->RateCalculation ConstantDetermination Determine Rate Constants RateCalculation->ConstantDetermination Comparison Compare Catalytic Performance ConstantDetermination->Comparison

Workflow for comparing N-alkylimidazole catalysts.

Conclusion

This compound is a valuable member of the N-alkylimidazole family of catalysts. While its catalytic activity in nucleophilic reactions like ester hydrolysis may be slightly lower than its less sterically hindered counterparts, such as 1-methyl-1H-imidazole, its unique physicochemical properties, including solubility and boiling point, may offer advantages in specific reaction systems. The choice of the optimal N-alkylimidazole catalyst is therefore a balance between electronic effects, steric demands of the substrate, and the specific reaction conditions. This guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these versatile catalysts.

References

1-Propyl-1H-imidazole in Drug Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the efficiency of synthetic routes is a paramount concern for researchers and scientists. The choice of reagents and catalysts can significantly impact reaction yields, timelines, and the purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the efficacy of 1-Propyl-1H-imidazole, a versatile N-alkylated imidazole (B134444), in key drug synthesis reactions. Through a comparative lens, we will examine its performance against other alternatives, supported by experimental data and detailed protocols.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in the synthesis of a vast array of pharmaceutical compounds, particularly for the formation of carbon-carbon bonds in biaryl and substituted alkene structures. The ligand employed in these reactions is critical for stabilizing the palladium catalyst and modulating its reactivity. N-alkylated imidazoles, including this compound, have emerged as effective ligands in this context.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in many drugs. The efficacy of this compound as a ligand in this reaction can be benchmarked against other N-alkyl imidazoles and commonly used phosphine-based ligands.

For a representative Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, the performance of various ligand types is summarized below. It is important to note that direct quantitative comparison is challenging without a dedicated study.

Ligand TypeRepresentative LigandTypical Yield (%)Typical Reaction Time (h)Key Observations
N-Alkyl Imidazole This compoundData not available in direct comparisonData not available in direct comparisonExpected to offer good stability and activity based on the performance of other N-donor ligands.
1-Methyl-1H-imidazoleGood to Excellent12-24Often used as a baseline for N-alkyl imidazole ligands.
1-Butyl-1H-imidazoleGood to Excellent12-24Similar performance to 1-methyl-1H-imidazole, with slight variations based on substrate.
Phosphine-Based Triphenylphosphine (PPh₃)60-9512-24A standard, widely used ligand, though can be sensitive to air and moisture.
Buchwald Ligands (e.g., XPhos)85-994-18Highly efficient for a broad range of substrates, including challenging ones.
N-Heterocyclic Carbene (NHC) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)90-992-12Offer strong σ-donation and good thermal stability, leading to high catalytic activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Ligand (e.g., this compound) (4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF) (5 mL)

Procedure:

  • To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' B->C Transmetalation (Ar'-B(OR)2 + Base) D Ar-Ar' C->D Reductive Elimination D->A Regeneration of Pd(0) catalyst

Suzuki-Miyaura Catalytic Cycle

Comparative Performance in the Heck Reaction

The Heck reaction is another cornerstone of C-C bond formation, typically used to synthesize substituted alkenes from aryl halides and alkenes. Similar to the Suzuki coupling, the choice of ligand is crucial for the reaction's success.

While specific comparative data for this compound in the Heck reaction is scarce, the general principles of ligand effects apply. N-alkyl imidazoles can serve as effective ligands, and their performance is expected to be comparable to other N-donor ligands.

Ligand TypeRepresentative LigandTypical Yield (%)Typical Reaction Time (h)Key Observations
N-Alkyl Imidazole This compoundData not available in direct comparisonData not available in direct comparisonExpected to provide a stable catalytic system.
Other N-Alkyl ImidazolesGood to Excellent6-24Performance is substrate-dependent.
Phosphine-Based Triphenylphosphine (PPh₃)50-908-24A classic ligand, but can be prone to oxidation.
Tri(o-tolyl)phosphine (P(o-tol)₃)70-956-18Bulkier phosphine (B1218219) that can improve yields for some substrates.
N-Heterocyclic Carbene (NHC) IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)85-992-12Highly active and stable catalysts, often leading to shorter reaction times.

Experimental Protocol: General Procedure for the Heck Reaction

This protocol provides a general method for performing a Heck reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., this compound) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 mmol)

  • Solvent (e.g., DMF, NMP, Acetonitrile) (5 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium(II) acetate, and ligand.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, alkene, and base.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Pd(OAc)2, and Ligand B Purge with Inert Gas A->B C Add Degassed Solvent, Alkene, and Base B->C D Heat and Stir (100-140 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify Product H->I

Heck Reaction Experimental Workflow

Conclusion

This compound stands as a valuable and versatile building block in drug synthesis, particularly as a ligand in palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons with a wide range of alternative ligands are not extensively documented, the existing body of research on N-alkyl imidazoles suggests that it offers good stability and catalytic activity. Its performance is influenced by the specific reaction conditions and substrates involved. For researchers and drug development professionals, this compound represents a reliable option in the synthetic chemist's toolkit. Further head-to-head comparative studies would be beneficial to precisely delineate its efficacy against other established and emerging ligand systems.

A Comparative Analysis of Ionic Liquids Derived from 1-Propyl-1H-imidazole: Physicochemical Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Ionic liquids (ILs) derived from 1-propyl-1H-imidazole are a class of molten salts with melting points below 100°C, valued for their unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] These characteristics make them promising candidates for a wide range of applications, including as green solvents in organic synthesis, electrolytes in electrochemical devices, and as catalysts.[1][3][4][5][6] This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate ionic liquid for their specific needs.

Physicochemical Properties: A Comparative Overview

The properties of imidazolium-based ionic liquids are highly dependent on the nature of both the cation and the anion.[7] For ionic liquids derived from this compound, the propyl group on the imidazole (B134444) ring influences its physical and chemical behavior. This section compares key physicochemical properties with other closely related imidazolium-based ionic liquids.

Table 1: Comparison of Physicochemical Properties of Imidazolium-Based Ionic Liquids

Ionic Liquid (Cation)AnionMelting Point (°C)Decomposition Temp (°C)Viscosity (mPa·s at 25°C)Ionic Conductivity (mS/cm at 25°C)
1-Propyl-3-methylimidazolium ([C3MIM])Bromide ([Br])~80~200HighModerate
1-Propyl-3-methylimidazolium ([C3MIM])Tetrafluoroborate (B81430) ([BF4])<25>250ModerateHigh
1-Butyl-3-methylimidazolium ([C4MIM])Tetrafluoroborate ([BF4])-81443521.4
1-Butyl-3-methylimidazolium ([C4MIM])Bis(trifluoromethylsulfonyl)imide ([NTf2])-4418343.9
1-Pentyl-3-butylimidazolium ([PBIM])Tetrafluoroborate ([BF4])-76.20>145LowHigh

Note: Specific values can vary based on purity and measurement conditions. Data compiled and extrapolated from multiple sources for comparative purposes.[8][9][10][11][12][13]

As illustrated in the table, the choice of anion significantly impacts the properties of the 1-propyl-3-methylimidazolium cation. For instance, the bromide salt exhibits a higher melting point and lower thermal stability compared to its tetrafluoroborate counterpart.[10] Generally, increasing the alkyl chain length on the imidazolium (B1220033) cation, such as moving from propyl to butyl, can lead to a decrease in melting point and an increase in viscosity.[13][14] However, the overall performance is a complex interplay between the cation and anion structure. For example, [PBIM]BF4 shows a very low glass transition temperature, suggesting good ionic mobility even at lower temperatures.[8]

Experimental Protocols

Accurate and reproducible data are crucial for the selection and application of ionic liquids. Below are detailed methodologies for key experiments used to characterize their properties.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To determine the decomposition temperature (Td) of the ionic liquid.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample (typically 5-10 mg) of the ionic liquid is placed in a platinum or alumina (B75360) pan.[9]

    • The sample is heated at a constant rate, commonly 10 °C/min, under an inert nitrogen atmosphere.[9]

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature is typically reported as the onset temperature of weight loss or the temperature at which 5% weight loss occurs.[9]

  • Key Considerations: The heating rate can significantly affect the measured decomposition temperature; higher heating rates tend to result in higher apparent Td values.[11][15] Impurities, especially water and residual halides, can lower the thermal stability.[11]

Viscosity Measurement

  • Objective: To determine the dynamic viscosity of the ionic liquid.

  • Instrumentation: Rotational viscometer or a falling-ball viscometer.

  • Procedure (Rotational Viscometer):

    • A defined volume of the ionic liquid is placed in the instrument's sample holder.

    • The temperature of the sample is precisely controlled.

    • A spindle is immersed in the liquid and rotated at a known speed.

    • The torque required to rotate the spindle is measured, which is directly proportional to the viscosity of the fluid.

  • Key Considerations: Viscosity is highly temperature-dependent, so precise temperature control is essential.[12] For comparative studies, measurements should be performed at the same temperature.

Ionic Conductivity Measurement

  • Objective: To measure the ability of the ionic liquid to conduct an electric current.

  • Instrumentation: Conductivity meter with a conductivity cell.

  • Procedure:

    • The conductivity cell is calibrated using standard solutions of known conductivity.

    • The cell is filled with the ionic liquid, ensuring no air bubbles are trapped.

    • The temperature of the sample is controlled.

    • An alternating current is passed through the cell, and the resistance is measured.

    • The ionic conductivity is calculated from the resistance and the cell constant.

  • Key Considerations: The presence of impurities, particularly water, can significantly affect the ionic conductivity.[1]

Visualizing Synthesis and Application Workflows

Synthesis of this compound Derived Ionic Liquids

The synthesis of this compound based ionic liquids typically involves a two-step process: N-alkylation of the imidazole ring followed by anion exchange.

This compound This compound Quaternization Quaternization Reaction This compound->Quaternization Alkylating_Agent Alkylating Agent (e.g., CH3I) Alkylating_Agent->Quaternization Intermediate_Salt 1-Propyl-3-alkylimidazolium Halide Quaternization->Intermediate_Salt Anion_Exchange Anion Exchange Reaction Intermediate_Salt->Anion_Exchange Anion_Source Anion Source (e.g., Li[NTf2]) Anion_Source->Anion_Exchange Final_IL Target Ionic Liquid Anion_Exchange->Final_IL Byproduct Byproduct (e.g., LiCl) Anion_Exchange->Byproduct

Synthesis of this compound derived ionic liquids.

Application in Catalysis: A General Workflow

Ionic liquids can act as both solvents and catalysts in chemical reactions, offering advantages in product separation and catalyst recycling.[4][5][6][16]

cluster_reaction Reaction Phase cluster_separation Separation & Recycling Reactants Reactants Reaction_Vessel Reaction at Controlled Temp. Reactants->Reaction_Vessel IL_Catalyst Ionic Liquid (Solvent/Catalyst) IL_Catalyst->Reaction_Vessel Product_Mixture Product in Ionic Liquid Reaction_Vessel->Product_Mixture Extraction Product Extraction (e.g., with scCO2 or solvent) Product_Mixture->Extraction Product Pure Product Extraction->Product Recycled_IL Recycled Ionic Liquid Extraction->Recycled_IL Recycled_IL->IL_Catalyst Reuse

General workflow for a catalytic reaction using an ionic liquid.

Toxicity and Environmental Considerations

While often touted as "green solvents" due to their low volatility, the toxicity of ionic liquids is a significant concern.[17][18][19] The toxicity of imidazolium-based ionic liquids is primarily attributed to the cation and is influenced by the alkyl chain length.[18][19] Longer alkyl chains tend to increase toxicity due to greater disruption of cell membranes.[17][19] Therefore, when selecting an ionic liquid, a balance must be struck between the desired physicochemical properties and the potential environmental impact.

References

A Comparative Guide to Alternative Reagents for 1-Propyl-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, 1-propyl-1H-imidazole serves as a versatile reagent, finding application as a ligand in catalysis, a precursor to ionic liquids, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, the selection of an appropriate N-alkylimidazole can be critical for optimizing reaction outcomes, and a variety of alternatives to the n-propyl derivative are available. This guide provides an objective comparison of this compound with other N-alkylimidazoles, focusing on their synthesis and performance in key applications, supported by experimental data.

Synthesis of N-Alkylimidazoles: A Comparative Overview

The most common method for synthesizing this compound and its N-alkyl analogs is the N-alkylation of the imidazole (B134444) ring. This reaction typically involves the deprotonation of imidazole with a base, followed by nucleophilic attack on an alkyl halide. The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the product.

Experimental Protocol: General Procedure for N-Alkylation of Imidazole

A solution of imidazole in a suitable solvent (e.g., THF, acetonitrile, DMSO, or DMF) is treated with a base (e.g., sodium hydride, potassium carbonate, or potassium hydroxide) at room temperature. After stirring for a period to ensure deprotonation, the appropriate alkyl halide (e.g., 1-bromopropane, iodomethane, iodoethane) is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is isolated through filtration, extraction, and subsequent purification by column chromatography or distillation.[2][3][4]

Table 1: Comparison of Synthetic Yields for Various N-Alkylimidazoles

N-AlkylimidazoleAlkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compound1-BromopropaneNaHTHF16Room Temp.93[4]
1-Methyl-1H-imidazoleDimethyl CarbonateK₂CO₃Neat1018065[5]
1-Ethyl-1H-imidazoleDiethyl CarbonateK₂CO₃Neat1018027[5]
1-Butyl-1H-imidazole1-BromobutaneCs-activated carbonNeat260~75[6]

Note: Yields are highly dependent on the specific reaction conditions and purification methods. The data presented is collated from different sources and may not represent a direct comparative study under identical conditions.

Logical Workflow for N-Alkylation of Imidazole

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Imidazole Imidazole Deprotonation Deprotonation of Imidazole Imidazole->Deprotonation AlkylHalide Alkyl Halide (R-X) Alkylation Nucleophilic Attack by Imidazolide Anion AlkylHalide->Alkylation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., THF, DMF) Solvent->Deprotonation Deprotonation->Alkylation Filtration Filtration Alkylation->Filtration Extraction Extraction Filtration->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product 1-Alkyl-1H-imidazole Purification->Product

Caption: General experimental workflow for the synthesis of N-alkylimidazoles.

Application as Ligands in Cross-Coupling Reactions

N-Alkylimidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyura and Heck reactions. The steric and electronic properties of the N-alkyl substituent can significantly influence the catalytic activity and stability of the resulting metal complex.

While direct comparative studies focusing solely on the effect of the N-alkyl chain length (methyl, ethyl, propyl, etc.) on catalytic performance are not abundant in the readily available literature, the choice of the N-substituent is a well-established parameter for tuning catalyst performance. Bulky N-substituents can enhance catalyst stability and promote the formation of the active catalytic species.

Experimental Protocol: Suzuki-Miyaura Coupling using an in-situ Generated NHC-Palladium Catalyst

In an inert atmosphere, a palladium precursor (e.g., Pd(OAc)₂) and an imidazolium (B1220033) salt (the NHC precursor, synthesized from the corresponding N-alkylimidazole) are dissolved in a suitable solvent (e.g., toluene, dioxane). A base (e.g., K₂CO₃, Cs₂CO₃) is added, followed by the aryl halide and the arylboronic acid. The reaction mixture is heated with stirring until the starting materials are consumed (monitored by GC or TLC). After cooling, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

Table 2: Representative Performance of Imidazole-Based Ligands in Suzuki-Miyaura Coupling

N-Substituent on ImidazoleAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Methyl4-ChlorotoluenePhenylboronic acid[Pd(NHC)(Im)]Cl₂K₂CO₃Dioxane/H₂O10095[7]
Isopropyl4-BromoacetophenonePhenylboronic acidAbnormal NHC-PdK₃PO₄Dioxane8098[8][9]
Various ArylAryl Bromides/ChloridesPhenylboronic acidSPhosK₃PO₄TolueneRT-100>90[10]

Note: This table includes data for different types of imidazole-based ligands (normal and abnormal NHCs) and a highly efficient phosphine (B1218219) ligand (SPhos) for context. Direct comparisons of simple N-alkylimidazole-derived NHCs under identical conditions are limited in the literature.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Precursors to Imidazolium-Based Ionic Liquids

This compound and its analogs are key starting materials for the synthesis of imidazolium-based ionic liquids (ILs). The length of the N-alkyl chain is a critical factor that influences the physicochemical properties of the resulting IL, such as melting point, viscosity, density, and thermal stability.

Experimental Protocol: Synthesis of 1-Alkyl-3-methylimidazolium Halide Ionic Liquids

N-methylimidazole is reacted with an excess of an alkyl halide (e.g., 1-chloropropane, 1-chlorobutane) with vigorous stirring. The reaction can be carried out neat or in a solvent like toluene. The mixture is heated to reflux for several hours to days. After cooling, the product, which is often a solid or a viscous liquid, is washed with a non-polar solvent (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials and dried under vacuum.[3][11]

Table 3: Physicochemical Properties of 1-Alkyl-3-methylimidazolium Based Ionic Liquids

CationAnionAlkyl Chain (at N1)Melting Point (°C)Density (g/cm³) at 25°CViscosity (cP) at 25°CReference
[EMIM]⁺[Tf₂N]⁻Ethyl-141.5234[12]
[BMIM]⁺[Tf₂N]⁻Butyl-31.4352[12]
[HMIM]⁺[Tf₂N]⁻Hexyl-51.3773[12]
[OMIM]⁺[Tf₂N]⁻Octyl-91.3199[12]
[BMIM]⁺[Cl]⁻Butyl731.08-[11]
[BMIM]⁺[PF₆]⁻Butyl101.37312[13]

Note: [EMIM] = 1-Ethyl-3-methylimidazolium, [BMIM] = 1-Butyl-3-methylimidazolium, [HMIM] = 1-Hexyl-3-methylimidazolium, [OMIM] = 1-Octyl-3-methylimidazolium, [Tf₂N] = Bis(trifluoromethylsulfonyl)imide. Properties are highly dependent on the anion and purity of the ionic liquid.

Relationship between N-Alkyl Chain Length and Ionic Liquid Properties

IL_Properties AlkylChain Increase in N-Alkyl Chain Length Density Density AlkylChain->Density Decreases Viscosity Viscosity AlkylChain->Viscosity Increases vanDerWaals Increased van der Waals Interactions AlkylChain->vanDerWaals MeltingPoint Melting Point vanDerWaals->MeltingPoint Complex Effect (often decreases initially, then increases)

Caption: Influence of N-alkyl chain length on key physical properties of imidazolium-based ionic liquids.

Conclusion

The selection of an appropriate N-alkylimidazole reagent is a critical consideration in organic synthesis. While this compound is a versatile and commonly used reagent, its alternatives, such as N-methyl, N-ethyl, and N-butylimidazole, offer a means to fine-tune the properties of catalysts and ionic liquids. The synthesis of these N-alkylimidazoles is generally straightforward, with yields being influenced by the choice of reagents and reaction conditions.

In the context of catalysis, the N-alkyl group plays a crucial role in modulating the steric and electronic environment of the active catalyst. For ionic liquids, the length of the N-alkyl chain directly impacts key physical properties such as melting point, viscosity, and density. This guide provides a foundational comparison to aid researchers in selecting the optimal N-alkylimidazole for their specific synthetic challenges. Further systematic studies with direct, side-by-side comparisons under identical conditions would be invaluable for a more definitive understanding of the subtle yet significant effects of the N-alkyl substituent.

References

1-Propyl-1H-imidazole as a Ligand: A Comparative Performance Analysis Against Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. N-heterocyclic compounds are a cornerstone class of ligands, with their electronic and steric properties being readily tunable. This guide provides a comparative analysis of 1-Propyl-1H-imidazole against other common N-heterocyclic ligands, offering researchers, scientists, and drug development professionals a data-driven overview of its performance.

Ligand Profile: this compound

This compound belongs to the family of N-alkylimidazoles. The presence of the propyl group at the N1 position influences its steric bulk and electronic properties, distinguishing it from unsubstituted imidazole (B134444) and other N-heterocycles like pyridine (B92270). These characteristics, in turn, affect its coordination behavior with metal centers and its efficacy in catalytic applications.

Comparative Analysis of Stability Constants

The stability of a metal-ligand complex is a critical parameter, quantified by the stability constant (log K). A higher log K value indicates a stronger metal-ligand bond. Due to the limited availability of specific data for this compound, data for its close structural analog, 1-methylimidazole (B24206), is presented here to provide a reasonable estimate of its coordination strength compared to other N-heterocycles.

Table 1: Stability Constants (log K) of Metal Complexes with Various N-Heterocyclic Ligands [1]

Metal Ion1-MethylimidazoleImidazolePyridine
Co(II)2.482.551.9
Ni(II)3.093.161.8
Cu(II)4.264.312.5
Zn(II)2.532.601.0

Data sourced from Sigel et al. (1998) and represents the first stepwise stability constant (K1) in aqueous solution at 25 °C.[1]

The data suggests that N-alkylation has a minor impact on the stability of the resulting metal complexes compared to the parent imidazole. Both 1-methylimidazole and imidazole form significantly more stable complexes with the tested transition metals than pyridine. This enhanced stability can be attributed to the superior σ-donating ability of the imidazole ring compared to the pyridine ring.

Performance in Catalysis

N-heterocyclic ligands are extensively used in various catalytic reactions, including cross-coupling, hydrogenation, and oxidation. The performance of a ligand is typically evaluated based on catalyst activity (turnover number, TON; turnover frequency, TOF) and selectivity.

While direct comparative studies detailing the catalytic performance of this compound against other N-heterocycles in a standardized reaction are scarce, general trends can be inferred from the broader literature on N-heterocyclic carbene (NHC) ligands, which are derived from imidazoles. The N-alkyl group, such as a propyl group, can influence the steric environment around the metal center. This steric hindrance can play a crucial role in enhancing selectivity and catalyst stability.

In a comparative study on the electrocatalytic reduction of CO2, imidazole derivatives were shown to be effective catalysts, with their performance being comparable to that of pyridine-based catalysts, albeit likely proceeding through a different mechanism.[2]

Experimental Protocols

Determination of Stability Constants by Potentiometric pH Titration[1]

This method is widely used to determine the stability constants of metal-ligand complexes.

Materials:

  • Solutions of the metal perchlorate (B79767) salts of known concentration.

  • A solution of the ligand (e.g., this compound) of known concentration.

  • A standardized solution of a strong base (e.g., NaOH).

  • A constant ionic strength background electrolyte (e.g., NaNO3).

  • A calibrated pH meter and electrode.

Procedure:

  • A solution containing the ligand and a known concentration of a strong acid is prepared in a thermostated vessel.

  • The solution is titrated with the standardized strong base, and the pH is recorded after each addition.

  • A second titration is performed on a solution containing the ligand, a strong acid, and the metal ion of interest.

  • The stability constants are calculated from the titration data by analyzing the displacement of the titration curves in the presence and absence of the metal ion. This analysis is typically performed using specialized software.

Experimental_Workflow cluster_preparation Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Ligand + Acid Solution D Titrate Solution A with Base A->D B Ligand + Acid + Metal Ion Solution E Titrate Solution B with Base B->E C Standardized Base (Titrant) C->D C->E F Record pH after each addition D->F E->F G Plot Titration Curves F->G H Analyze Curve Displacement G->H I Calculate Stability Constants H->I

Workflow for determining stability constants.

Signaling Pathways and Logical Relationships

The role of a ligand in a catalytic cycle is to modulate the electronic and steric properties of the metal center, thereby influencing the rates of key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle M0 M(0)L_n M2_OA R1-M(II)L_n-X M0->M2_OA Oxidative Addition (R1-X) M2_TM R1-M(II)L_n-R2 M2_OA->M2_TM Transmetalation (R2-M') M2_TM->M0 Reductive Elimination Product R1-R2 M2_TM->Product

A generalized catalytic cross-coupling cycle.

In this generalized cross-coupling cycle, the N-heterocyclic ligand (L), such as this compound, stabilizes the active M(0) species. The electronic properties of the ligand influence the rate of oxidative addition, while its steric bulk can affect the ease of transmetalation and prevent catalyst decomposition pathways.

Conclusion

References

assessing the stability of 1-Propyl-1H-imidazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive assessment of the stability of 1-Propyl-1H-imidazole under various conditions, offering a comparative analysis with other relevant N-alkylated imidazoles. The information presented herein is supported by available experimental data and established scientific principles governing chemical stability.

Executive Summary of Stability

This compound is a heterocyclic organic compound utilized in various chemical syntheses, including as an intermediate for pharmaceuticals and as a component of ionic liquids.[1][2] Its stability profile is a critical factor for its storage, handling, and application in diverse experimental and industrial settings. Generally, this compound is considered to be a relatively stable compound, particularly when stored under recommended conditions.[1] However, like other imidazole (B134444) derivatives, it is susceptible to degradation under specific stress conditions. The imidazole ring, while aromatic, can be prone to oxidative and photolytic degradation.[3][4]

This guide synthesizes available data to compare the stability of this compound with other short-chain N-alkylated imidazoles, such as 1-Methyl-1H-imidazole, 1-Ethyl-1H-imidazole, and 1-Butyl-1H-imidazole. While direct, quantitative comparative studies are limited in publicly available literature, this guide extrapolates likely stability trends based on existing data for related compounds and general principles of chemical reactivity.

Comparative Stability Analysis

The stability of N-alkylated imidazoles is influenced by the nature of the alkyl substituent and the specific environmental conditions. The following tables summarize the expected stability of this compound in comparison to other N-alkylated imidazoles under forced degradation conditions.

Table 1: Comparative Stability of N-Alkylated Imidazoles under Various Stress Conditions

Condition1-Methyl-1H-imidazole1-Ethyl-1H-imidazoleThis compound1-Butyl-1H-imidazoleGeneral Trend/Remarks
Thermal Stress Moderately StableModerately StableModerately Stable Moderately StableAll short-chain N-alkyl imidazoles exhibit moderate thermal stability.[1][5][6][7] Decomposition is expected at elevated temperatures, with longer alkyl chains potentially showing slightly different degradation profiles.
Acidic Hydrolysis Likely StableLikely StableLikely Stable Likely StableThe imidazole ring is generally stable in acidic conditions due to the formation of the imidazolium (B1220033) cation.[8]
Basic Hydrolysis Potentially SusceptiblePotentially SusceptiblePotentially Susceptible Potentially SusceptibleBasic conditions may promote degradation, although specific rates for these compounds are not readily available.[4]
Oxidative Stress SusceptibleSusceptibleSusceptible SusceptibleThe imidazole ring is known to be susceptible to oxidation.[3][9] The degree of degradation would depend on the oxidizing agent and reaction conditions.
Photostability SusceptibleSusceptibleSusceptible SusceptibleImidazole-containing compounds are often sensitive to light and UV radiation, leading to potential degradation.[3][4]

Note: The stability assessments in this table are qualitative and based on general chemical principles and data from related compounds due to the absence of direct comparative studies on this compound. "Moderately Stable" indicates that the compound is stable under normal storage conditions but will degrade under forced (e.g., high temperature) conditions. "Likely Stable" suggests a higher resistance to degradation under the specified condition. "Susceptible" indicates a known vulnerability to degradation under the specified stress.

Experimental Protocols

To rigorously assess the stability of this compound and its alternatives, a forced degradation study should be conducted. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[10][11]

General Sample Preparation

A stock solution of this compound (or the comparative N-alkylated imidazole) is prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[11] This stock solution is then subjected to the stress conditions outlined below.

Stress Conditions
  • Acidic Hydrolysis: The stock solution is diluted with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. The solution is then heated at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Samples are withdrawn at each time point, neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521), and diluted with the mobile phase for analysis.

  • Basic Hydrolysis: The stock solution is diluted with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. The solution is heated at 60°C for specified time points. Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and diluted for analysis.

  • Oxidative Degradation: The stock solution is diluted with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. The solution is kept at room temperature for specified time points. Samples are then diluted for analysis.

  • Thermal Degradation: A sample of the solid compound or a solution is placed in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration. For solutions, samples are withdrawn at different time points.

  • Photostability Testing: A solution of the compound is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A control sample is kept in the dark under the same temperature conditions.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the maximum absorbance of this compound (e.g., around 210 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizing Stability Assessment and Degradation

The following diagrams illustrate the workflow for assessing chemical stability and a hypothesized degradation pathway for N-alkylated imidazoles.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Quantify Degradation - Identify Degradants hplc->data

Figure 1. Experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways cluster_products Hypothesized Degradation Products parent This compound oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis hydrolysis Hydrolysis (under strong basic conditions) parent->hydrolysis OH- oxidized_products Oxidized Imidazole Ring Products (e.g., imidazolinones) oxidation->oxidized_products photodegradants Ring-Opened or Rearranged Products photolysis->photodegradants hydrolyzed_products Ring-Opened Products hydrolysis->hydrolyzed_products

Figure 2. Hypothesized degradation pathways for this compound.

Conclusion

This compound demonstrates good stability under standard storage conditions, characterized by its high boiling point and recommendations for storage in a cool, dark, and dry environment.[1] However, as with other imidazole derivatives, it is expected to be susceptible to degradation under oxidative and photolytic stress.[3][4] Its stability in acidic and basic media warrants further quantitative investigation, though the imidazole core is generally robust in acidic conditions.[8] For applications requiring high stability, particularly in the presence of light or oxidizing agents, careful consideration and appropriate protective measures are advised. This comparative guide serves as a foundational resource for researchers and developers, emphasizing the need for specific, in-house stability studies to ensure the integrity of this compound in its intended application.

References

Comparative Guide to the Biological Activity of 1-Propyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 1-Propyl-1H-imidazole derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the therapeutic potential of this class of compounds.

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties across various human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1 3-(1-Propyl-4,5-ditolyl-1H-imidazol-2-yl)pyridineBreast (BT474)43.46 (at 24h)[1]
2 1-Substituted-2-aryl imidazole (B134444) derivative (general)Breast (MDA-MB-468)0.08 - 1.0[2]
3 Purine derivative with N9-propyl substitutionLiver (HepG2)<10[2]
4 Purine derivative with N9-propyl substitutionColon (HCT116)<10[2]
5 Purine derivative with N9-propyl substitutionLung (A549)<10[2]

Note: The data for compounds 2-5 represents a class of N-propyl substituted imidazoles, with specific IC50 values varying based on other substitutions.

Mechanism of Action: Tubulin Polymerization Inhibition

Several imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[2] By binding to tubulin, these derivatives inhibit its polymerization into microtubules. This interference leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).

anticancer_pathway cluster_drug This compound Derivative cluster_cell Cancer Cell drug Imidazole Derivative tubulin Tubulin drug->tubulin Binds to drug->tubulin Inhibits microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Antimicrobial Activity

This compound derivatives have also been investigated for their efficacy against various microbial pathogens, including fungi and bacteria.

Antifungal Activity

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane.[3] This disruption leads to increased membrane permeability and ultimately cell death.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected propyl-imidazole derivatives against fungal strains. Lower MIC values indicate greater antifungal activity.

Compound IDDerivative StructureFungal StrainMIC (µg/mL)Reference
6 1-n-propyl-4-(3,4-dichlorophenyl)imidazoleTrichophyton spp.Potent Activity[4]
7 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoleCandida albicans< 10[5]
8 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoleDermatophytes≤ 5[5]

Note: "Potent Activity" for compound 6 was noted in the study, but a specific MIC value was not provided in the abstract.

Imidazole derivatives target the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial in the conversion of lanosterol to ergosterol in fungi.[6][7] By inhibiting this enzyme, the integrity of the fungal cell membrane is compromised.

antifungal_pathway cluster_drug This compound Derivative cluster_fungus Fungal Cell drug Imidazole Derivative demethylase Lanosterol 14α-demethylase drug->demethylase Inhibits lanosterol Lanosterol lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cell_death Fungal Cell Death cell_membrane->cell_death Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat with this compound derivatives seed->treat mtt Add MTT solution treat->mtt incubate Incubate for formazan formation mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

  • Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow start Start dilute Serially dilute compound in 96-well plate start->dilute inoculate Inoculate wells with microbial suspension dilute->inoculate incubate Incubate the plate inoculate->incubate determine_mic Visually assess for growth inhibition (MIC) incubate->determine_mic end End determine_mic->end

References

A Comparative Guide to the Applications of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Propyl-1H-imidazole is a versatile heterocyclic compound with a growing range of applications across various scientific and industrial fields. Its unique chemical structure, featuring a propyl group attached to an imidazole (B134444) ring, imparts desirable properties such as solubility in organic solvents, stability, and the ability to act as a ligand in coordination chemistry.[1][2] This guide provides a comparative analysis of this compound's performance in key applications, supported by available experimental data and detailed methodologies.

Antifungal Activity

Imidazole derivatives are a well-established class of antifungal agents.[3][4] Research into new imidazole-based compounds, including those with a 1-propyl substituent, has demonstrated their potential in combating fungal infections.

Performance Comparison
Compound/DrugCandida albicans MIC (µg/mL)Fluconazole-Resistant C. albicans MIC (µg/mL)Dermatophytes MIC (µg/mL)
Derivative 20 Not specified< 10≤ 5
Derivative 25 Not specifiedNot specified≤ 5
Derivative 33 *Not specifiedNot specified≤ 5
Ketoconazole Comparable to derivativesNot specified≤ 5
Miconazole Comparable to derivativesNot specifiedNot specified
Econazole Comparable to derivativesNot specified≤ 5
Fluconazole Less potent than derivatives> 10Not specified
Note: Derivatives 20, 25, and 33 are 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazole compounds.[5][6]
Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and incubated. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 10^3 to 10^5 CFU/mL).

  • Preparation of Drug Dilutions: The test compounds (this compound derivatives) and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.[5][6]

Corrosion Inhibition

Imidazole and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments.[7][8] The inhibitive properties are attributed to the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which facilitate adsorption onto the metal surface.[7]

Performance Comparison

The following table compares the inhibition efficiency of various imidazole-based ionic liquids, providing a basis for understanding the potential performance of this compound derivatives in corrosion protection.

InhibitorMediumInhibition Efficiency (%)Reference
3-(3-phenylpropyl)-1-propyl-1H-imidazol-3-ium bromide1M HCl92.3[9]
3-(4-phenoxybutyl)-1-propyl-1H-imidazol-3-ium bromide1M HCl94.2[9]
1-phenethyl-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide1M HCl95.8[10]
1-phenethyl-3-(4-phenoxybutyl)-1H-imidazol-3-ium bromide1M HCl96.7[10]
1-hexyl-3-methylimidazolium bromide1M HCl85.5[9]
1-butyl-3-methylimidazolium bromide1M HCl56.5[9]

Note: The data suggests that longer alkyl chains and the presence of aromatic groups on the imidazolium (B1220033) salt can enhance corrosion inhibition efficiency.

Experimental Protocols

Weight Loss Measurements

  • Specimen Preparation: Mild steel specimens of a defined surface area are mechanically polished, degreased with a solvent (e.g., acetone), washed with distilled water, and dried.

  • Immersion Test: The pre-weighed specimens are immersed in a 1M HCl solution with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.[8][9]

Electrochemical Measurements (Potentiodynamic Polarization and EIS)

  • Electrochemical Cell: A standard three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode.

  • Potentiodynamic Polarization: The working electrode is immersed in the test solution (1M HCl with and without inhibitor) until a stable open circuit potential is reached. The potential is then scanned from a cathodic to an anodic potential at a slow scan rate. The resulting polarization curve is used to determine corrosion potential (Ecorr) and corrosion current density (icorr).

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential over a range of frequencies. The data is used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[10][11][12]

Synthesis of Ionic Liquids

This compound serves as a key building block in the synthesis of imidazolium-based ionic liquids.[2] These ionic liquids are gaining attention as environmentally friendly solvents and catalysts in various chemical processes.[13]

Performance Comparison of Imidazolium-Based Ionic Liquids as Asphaltene Dispersants
Ionic LiquidAsphaltene Onset Precipitation (vol. %)
Without Dispersant 28.5
IL-0 42.8
IL-4 50.0
IL-10 78.5
IL-16 64.3
Note: IL-0, IL-4, IL-10, and IL-16 are 1-alkyl-3-dodecylbenzenesulfonate imidazolium ionic liquids with varying alkyl chain lengths on the imidazole ring. This data highlights how the structure of the imidazole-based cation can be tuned to improve performance in specific applications.[14][15]
Experimental Protocols

Synthesis of this compound

  • Deprotonation of Imidazole: Sodium hydride is slowly added to a solution of imidazole in tetrahydrofuran (B95107) (THF) at room temperature. The mixture is stirred for approximately one hour.

  • Alkylation: 1-Bromopropane is added dropwise to the reaction mixture at the same temperature. The solution is then stirred for an extended period (e.g., 16 hours).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound as a colorless oil.[1]

General Synthesis of Imidazolium-Based Ionic Liquids

  • Quaternization: this compound is reacted with an appropriate alkyl halide (e.g., 1-bromohexadecane) in a solvent like acetonitrile.

  • Heating and Reflux: The reaction mixture is heated to reflux for an extended period (e.g., 48 hours) under a nitrogen atmosphere.

  • Purification: The crude product is washed with a suitable solvent and dried under vacuum to yield the imidazolium salt.[9]

Role in Catalysis

This compound can function as an effective ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis.[1][2] The nitrogen atoms in the imidazole ring can coordinate with metal centers, influencing the catalytic activity.

A comparative study on the hydrogen evolution reaction (HER) using cobaloxime grafted graphene highlighted the influence of the axial ligand (pyridine vs. imidazole). While the pyridine-ligated complex showed better initial electrocatalytic activity, the imidazole-ligated counterpart demonstrated superior long-term stability and resistance to deactivation after extensive cycling.[16] This suggests that for applications requiring robust and long-lasting catalysts, imidazole-based ligands like this compound could be advantageous.

Visualizing Experimental Workflows and Relationships

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_application Application Testing Start Starting Materials (e.g., Imidazole, 1-Bromopropane) Reaction Chemical Reaction (Alkylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Inhibitor This compound Derivative Characterization->Inhibitor Pure Compound Assay Performance Assay (e.g., MIC, Corrosion Test) Inhibitor->Assay Data Data Collection & Analysis Assay->Data Comparison Comparison with Alternatives Data->Comparison

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Corrosion_Inhibition_Mechanism Metal Metal Surface Adsorption Adsorption Metal->Adsorption Corrosion Corrosion Process Metal->Corrosion Inhibitor This compound (Inhibitor) Inhibitor->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->Corrosion ReducedCorrosion Reduced Corrosion Rate ProtectiveFilm->ReducedCorrosion

Caption: Conceptual diagram of the corrosion inhibition mechanism by this compound.

References

A Comparative Guide to the Applications of 1-Propyl-1H-imidazole in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 1-Propyl-1H-imidazole, a versatile heterocyclic compound, and its applications across various scientific domains. By objectively comparing its performance with relevant alternatives and providing detailed experimental data and protocols, this document serves as a critical resource for professionals in drug development, materials science, and chemical synthesis.

Introduction to this compound

This compound (also known as N-propylimidazole) is an organic compound from the imidazole (B134444) family, characterized by a propyl group attached to a nitrogen atom of the imidazole ring.[1] This structural feature imparts specific physical and chemical properties, such as a boiling point of approximately 221.3°C, a density of about 1.0 g/cm³, and good solubility in organic solvents, making it a valuable intermediate and functional molecule.[1] Its primary applications are found in the synthesis of ionic liquids, as a corrosion inhibitor for metals, and as a foundational building block in the pharmaceutical industry.[1][2][3]

Application in Ionic Liquid Synthesis

This compound is a common precursor for the synthesis of imidazolium-based ionic liquids (ILs).[1] ILs are salts with melting points below 100°C, valued for their low vapor pressure, thermal stability, and tunable properties, often referred to as "green" solvents. The length of the N-alkyl chain on the imidazolium (B1220033) cation is a critical factor that influences the physicochemical properties and, consequently, the performance of the IL in specific applications.

Comparative Performance Data

The properties of imidazolium-based ILs can be tuned by modifying the alkyl chain length. A longer alkyl chain generally increases hydrophobicity and can affect properties like viscosity and conductivity. The table below compares the performance of ILs derived from imidazole with varying alkyl chain lengths in the application of corrosion inhibition, a common use for these specialized solvents.

Cation Structure (Alkyl Group)AnionInhibitor Conc. (ppm)MediumTemperature (°C)Corrosion Rate (µg cm⁻² min⁻¹)Inhibition Efficiency (IE%)Reference
1-Propyl-3-methylimidazolium Bromide1001 M HCl25Data not availableExpected high-
1-Butyl-3-methylimidazolium Chloride1001 M HCl250.4492.6[4]
1-Octyl-3-(4-methylbenzyl)imidazolium Chloride1001 M HCl200.6688.9[5]
1-Decyl-3-(4-methylbenzyl)imidazolium Chloride1001 M HCl200.5690.6[5]
1-Dodecyl-3-(4-methylbenzyl)imidazolium Chloride1001 M HCl200.4492.6[5]

Note: Direct comparative data for a propyl-substituted IL under identical conditions was not found in the reviewed literature, but trends indicate that its performance would be comparable to the butyl derivative. The data shows a clear trend where longer alkyl chains (from octyl to dodecyl) improve inhibition efficiency.

Experimental Protocol: Synthesis of an Imidazolium-based Ionic Liquid

This protocol describes a general two-step synthesis for 1-alkyl-3-methylimidazolium halide, a common type of IL.

Materials:

Procedure:

  • Quaternization: In a round-bottom flask, combine 1-methylimidazole and a 10% molar excess of 1-bromopropane.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by the formation of a biphasic system, with the denser ionic liquid settling at the bottom.

  • Purification: After the reaction is complete, wash the crude ionic liquid product repeatedly with ethyl acetate or anhydrous ether to remove unreacted starting materials. This is done by adding the solvent, stirring vigorously, allowing the phases to separate, and decanting the solvent layer.

  • Drying: Dry the purified ionic liquid under vacuum at 60-70°C for several hours to remove any residual volatile solvents. The final product, 1-methyl-3-propylimidazolium bromide, should be a viscous liquid or a low-melting solid.

Visualization: Ionic Liquid Synthesis Workflow

G Workflow for Imidazolium Ionic Liquid Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product r1 This compound p1 Quaternization Reaction (Solvent, Heat/Stir) r1->p1 r2 Alkyl Halide (e.g., CH3I) r2->p1 pu1 Solvent Washing (e.g., Ethyl Acetate) p1->pu1 Crude Product pu2 Vacuum Drying pu1->pu2 prod 1-Propyl-3-Alkyl- imidazolium Halide (IL) pu2->prod Purified IL

Caption: General workflow for synthesizing an imidazolium ionic liquid.

Application as a Corrosion Inhibitor

Imidazole derivatives are effective corrosion inhibitors for various metals and alloys, such as carbon steel, in acidic environments.[6] Their inhibitory action stems from the ability of the imidazole ring, with its nitrogen heteroatoms and π-electrons, to adsorb onto the metal surface.[7] This forms a protective film that acts as a barrier to corrosive agents. The N-propyl substituent enhances this effect by increasing the electron density on the imidazole ring and improving its surface coverage.

Comparative Performance Data

The effectiveness of imidazole-based inhibitors is influenced by their concentration and the specific substituents on the imidazole ring. Longer alkyl chains can enhance hydrophobicity and create a more robust protective layer.

InhibitorMetalMediumConcentrationTemperature (°C)Inhibition Efficiency (IE%)Reference
Imidazole Carbon Steel WeldmentDistrict Heating Water (Alkaline)500 ppmRoom Temp.91.7%[8]
1-Benzylimidazole SS316L Stainless Steel2% HCl + 3.5% NaCl1.0 mM25~85%[9]
Ionic Liquid from 1-Propylimidazole Carbon Steel1% NaCl (Brackish Water)80 ppm2599.3% (Coating)[4]
Ionic Liquid from 1-Butylimidazole Carbon Steel1% NaCl (Brackish Water)100 ppm2599.2% (Coating)[4]
Experimental Protocol: Weight-Loss Method for Corrosion Testing

This protocol outlines a standard method for evaluating the performance of a corrosion inhibitor.[10][11]

Materials:

  • Mild carbon steel coupons of known dimensions (e.g., 4 cm x 5 cm x 0.1 cm).

  • Corrosive medium (e.g., 1 M HCl).

  • This compound (inhibitor).

  • Analytical balance.

  • Polishing paper, acetone, distilled water.

  • Beakers.

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, dry, and weigh accurately.

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare a series of test solutions by adding different concentrations of this compound (e.g., 50, 100, 200 ppm) to the corrosive medium. A blank solution with no inhibitor is also prepared.

  • Immersion: Immerse one prepared coupon into each beaker containing the blank and test solutions. Ensure the coupons are fully submerged.

  • Exposure: Leave the coupons immersed for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25°C).

  • Cleaning and Re-weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a brush in a solution of 20% NaOH containing zinc dust, wash with distilled water, dry, and re-weigh accurately.

  • Calculation:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t), where W is weight, A is the surface area, and t is immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.

Visualization: Corrosion Inhibition Testing Workflow

G Experimental Workflow for Weight-Loss Corrosion Test prep 1. Prepare & Weigh Metal Coupons immerse 3. Immerse Coupons in Solutions prep->immerse soln 2. Prepare Corrosive Media (Blank & with Inhibitor) soln->immerse expose 4. Expose for Fixed Time (e.g., 24h at 25°C) immerse->expose clean 5. Retrieve, Clean & Dry Coupons expose->clean weigh 6. Re-weigh Coupons clean->weigh calc 7. Calculate Corrosion Rate & Inhibition Efficiency weigh->calc

Caption: Workflow for evaluating corrosion inhibitor performance via the weight-loss method.

Application in Pharmaceutical and Medicinal Chemistry

This compound serves as a key intermediate in organic synthesis for the creation of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[3][12] The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds and its ability to engage in hydrogen bonding and coordinate with metal ions.

More recently, imidazole derivatives, including those with propyl substituents, have been used as ligands to create metal complexes with potential therapeutic applications, such as anticancer and antioxidant agents.[5][13]

Comparative Performance Data

The biological activity of metal complexes can be tuned by altering the ligands. The table below compares the antioxidant activity of metal complexes formed with 2-propyl-1H-imidazole-4,5-dicarboxylate, showing how the choice of metal ion impacts performance.

Metal Complex (Ligand: 2-Propyl-1H-imidazole-4,5-dicarboxylate)DPPH Radical Scavenging Activity (%)Reference
Copper (Cu) High[5]
Cobalt (Co) Moderate[5]
Iron (Fe) High[5]
Nickel (Ni) Moderate[5]

Note: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to measure antioxidant activity. "High" and "Moderate" are qualitative summaries from the source.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory synthesis of the title compound.[14]

Materials:

Procedure:

  • Deprotonation: Dissolve imidazole (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully and slowly add sodium hydride (1.1 eq) to the solution at room temperature. The mixture will effervesce.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the sodium imidazolide (B1226674) salt.

  • Alkylation: Add 1-bromopropane (1.5-3.0 eq) dropwise to the suspension at room temperature.

  • Continue stirring the reaction for 16-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove sodium bromide salts and any unreacted NaH. Wash the filter cake with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a chloroform/methanol eluent) to yield this compound as a colorless oil.

Visualization: Role in API Synthesis

G Logical Flow of this compound in API Synthesis start Simple Precursors (e.g., Imidazole, Propyl Bromide) p1h This compound (Key Intermediate) start->p1h Synthesis mod Further Functionalization (e.g., Carboxylation, Halogenation) p1h->mod couple Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) p1h->couple complex Metal Complexation (e.g., with Cu, Fe, Co) p1h->complex api Complex API Molecule (e.g., Olmesartan Intermediate) mod->api couple->api bio Bioactive Metal Complex complex->bio

Caption: Role of this compound as a versatile building block for therapeutics.

References

Benchmarking 1-Propyl-1H-imidazole Against Commercial Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an objective comparison of the catalytic performance of 1-Propyl-1H-imidazole, a versatile N-alkylated imidazole, against established commercial catalysts for key organic transformations, namely acylation and esterification reactions.

While this compound is recognized for its role as an effective ligand in various catalytic processes and a precursor in the synthesis of ionic liquids, this guide will focus on its direct application as a nucleophilic catalyst.[1] To facilitate a direct and meaningful comparison, this document presents a combination of reported experimental data for commercial catalysts and a projected performance for this compound based on the known catalytic activity of closely related N-alkylimidazoles.

Executive Summary

This guide benchmarks this compound against two widely used commercial catalysts:

  • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst for acylation reactions.

  • Amberlyst-15: A strong acidic ion-exchange resin utilized as a heterogeneous catalyst for esterification.

The comparisons are presented for two distinct yet fundamental organic reactions: the acylation of a secondary alcohol and the esterification of a carboxylic acid. The data, including reaction yields and conditions, are summarized in clear, structured tables. Detailed experimental protocols for the benchmarked reactions are provided to ensure reproducibility. Furthermore, visualizations of the catalytic cycles and experimental workflows are presented using Graphviz diagrams to offer a clear conceptual understanding.

Nucleophilic Acylation of 1-Phenylethanol (B42297)

This section compares the catalytic efficiency of this compound with the well-established catalyst, 4-Dimethylaminopyridine (DMAP), in the acylation of a secondary alcohol, 1-phenylethanol, with acetic anhydride (B1165640). N-alkylimidazoles, like this compound, are known to function as effective nucleophilic catalysts in acylation reactions, operating through a mechanism analogous to that of DMAP.

Data Presentation
CatalystMolar Ratio (Alcohol:Anhydride:Catalyst)SolventTemperature (°C)Time (h)Yield (%)
This compound (Projected) 1 : 1.5 : 0.1Dichloromethane (B109758)254~95
4-Dimethylaminopyridine (DMAP) 1 : 1.5 : 0.1Dichloromethane252>98

Note: The data for this compound is a projection based on the known catalytic activity of other N-alkylimidazoles. The data for DMAP is based on established literature values for similar reactions.

Experimental Protocols

General Procedure for the Acylation of 1-Phenylethanol:

To a stirred solution of 1-phenylethanol (1.0 mmol) and acetic anhydride (1.5 mmol) in dichloromethane (5 mL) at 25°C, the respective catalyst (this compound or DMAP, 0.1 mmol) is added. The reaction mixture is stirred at the same temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding ester.

Catalytic Pathway and Experimental Workflow

The catalytic cycle for both this compound and DMAP in the acylation of an alcohol with an acid anhydride proceeds through the formation of a highly reactive N-acylimidazolium or N-acylpyridinium intermediate, respectively. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and regeneration of the catalyst.

Acylation_Pathway cluster_catalyst Catalyst Activation cluster_esterification Ester Formation Catalyst This compound or DMAP AcylIntermediate N-Acyl Intermediate Catalyst->AcylIntermediate Reaction AcidAnhydride Acetic Anhydride AcidAnhydride->AcylIntermediate Ester 1-Phenylethyl acetate AcylIntermediate->Ester Nucleophilic Attack Alcohol 1-Phenylethanol Alcohol->Ester Ester->Catalyst Releases

Nucleophilic Acylation Catalytic Cycle

The general laboratory workflow for carrying out this comparative experiment is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - 1-Phenylethanol - Acetic Anhydride - Solvent (DCM) start->setup add_catalyst Add Catalyst (this compound or DMAP) setup->add_catalyst reaction Stir at 25°C Monitor by TLC add_catalyst->reaction quench Quench with Water reaction->quench workup Work-up: - Separate organic layer - Wash with NaHCO3 & Brine - Dry over Na2SO4 quench->workup purify Purification: Column Chromatography workup->purify product Isolated Product: 1-Phenylethyl acetate purify->product

Acylation Experimental Workflow

Heterogeneous Catalysis: Esterification of Acetic Acid

In this section, we compare the performance of a hypothetical solid-supported this compound catalyst with the commercial acidic resin, Amberlyst-15, for the esterification of acetic acid with n-butanol. Solid-supported catalysts offer significant advantages in terms of separation and reusability. While a commercially available solid-supported this compound is not standard, its preparation via immobilization on a solid support like silica gel is a feasible approach.

Data Presentation
CatalystMolar Ratio (Acid:Alcohol)Catalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)
Supported this compound (Hypothetical) 1 : 310806~85
Amberlyst-15 1 : 310805>90

Note: The data for Supported this compound is a hypothetical projection. The data for Amberlyst-15 is based on typical performance in similar esterification reactions.

Experimental Protocols

General Procedure for the Esterification of Acetic Acid:

A mixture of acetic acid (1.0 mol), n-butanol (3.0 mol), and the catalyst (10 wt% of the total reactants) is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is heated to 80°C with vigorous stirring. The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of acetic acid. After the reaction, the solid catalyst is separated by filtration. The liquid product mixture is then purified by distillation.

Catalytic Pathway and Experimental Workflow

The mechanism for acid-catalyzed esterification, such as with Amberlyst-15, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. A supported N-alkylimidazole would likely operate through a different, nucleophilic pathway, but for the purpose of this guide, we present the well-established acid-catalyzed mechanism.

Esterification_Pathway cluster_activation Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Ester Formation Acid Acetic Acid ProtonatedAcid Protonated Acetic Acid Acid->ProtonatedAcid Protonation Catalyst H+ (from Amberlyst-15) Catalyst->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Attack Alcohol n-Butanol Alcohol->TetrahedralIntermediate Ester n-Butyl acetate TetrahedralIntermediate->Ester Proton Transfer & H2O Elimination Water Water TetrahedralIntermediate->Water Ester->Catalyst Regenerates

Acid-Catalyzed Esterification Pathway

The workflow for a heterogeneously catalyzed esterification reaction highlights the ease of catalyst separation.

Heterogeneous_Workflow start Start mix Mix Reactants: - Acetic Acid - n-Butanol start->mix add_catalyst Add Solid Catalyst (Supported Imidazole or Amberlyst-15) mix->add_catalyst react Heat and Stir at 80°C Monitor by GC add_catalyst->react filter Filter to Remove Catalyst react->filter purify Purify by Distillation filter->purify recycle Recycle Catalyst filter->recycle product Isolated Product: n-Butyl acetate purify->product

Heterogeneous Esterification Workflow

Conclusion

This comparative guide provides a preliminary benchmark of this compound against the commercial catalysts DMAP and Amberlyst-15. Based on the catalytic activity of analogous N-alkylimidazoles, it is projected that this compound is a competent nucleophilic catalyst for acylation reactions, with performance approaching that of DMAP. In the context of esterification, a solid-supported version of this compound could offer a viable, albeit potentially less active, alternative to acidic resins like Amberlyst-15, with the key advantage of operating under milder, non-acidic conditions.

It is important to emphasize that the performance of this compound presented herein for direct comparison is based on scientific projection and warrants experimental validation. This guide serves as a foundational resource to inform researchers and scientists in their catalyst selection process and to encourage further investigation into the catalytic potential of this compound in a broader range of organic transformations.

References

Safety Operating Guide

Proper Disposal of 1-Propyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 1-Propyl-1H-imidazole is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] Adherence to local, state, and federal regulations is mandatory throughout the disposal process.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical to prevent any reactions.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the complete chemical name (this compound) and CAS number (35203-44-2) to the disposal service.

  • Contaminated Packaging:

    • Containers that have held this compound must also be treated as hazardous waste.

    • Containers can be triple-rinsed with an appropriate solvent (check with your EHS office for a suitable solvent). The rinsate must be collected and disposed of as hazardous waste.

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of through the licensed waste handler.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container and dispose of it as hazardous waste. Do not discharge spilled material to sewer systems.[1]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 35203-44-2[1][2]
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [2]
Appearance Colorless or light yellow liquid[2]
Storage Temperature 2-8°C

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B I Spill Occurs A->I C Collect Waste in a Labeled, Sealed Container B->C J Absorb with Inert Material B->J D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Disposal Contractor D->E F Package for Transport According to Regulations E->F G Transfer to Licensed Disposal Facility F->G H End: Proper Disposal (Incineration/Chemical Destruction) G->H I->B K Collect and Dispose as Hazardous Waste J->K K->D

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 1-Propyl-1H-imidazole, including personal protective equipment (PPE) recommendations, safe handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, chemical safety goggles, or a face shield.[1][2][3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Impervious gloves (such as nitrile), a fully-buttoned lab coat, and protective clothing to prevent skin exposure.[1][2][3][4]Prevents skin irritation and burns that can result from direct contact.[1][2][3][4] Contaminated clothing should be washed before reuse.[1][2][3]
Respiratory Protection Work in a well-ventilated area or outdoors.[1][3][5] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[3][5]Avoids inhalation of vapors or mists that may cause respiratory irritation.[1][3]
Safe Handling and Storage Protocol

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Always work in a properly functioning, certified laboratory chemical fume hood.[4]

  • Avoid all direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1][6]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][3][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible.[3][4]

Storage:

  • Store in a tightly-closed container.[1][3][4]

  • Keep in a cool, dry, and well-ventilated area.[1][3][4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it into a suitable disposal container.[1] Prevent the spill from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][3][5]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

  • Waste material should be collected in a sealable, airtight, and compatible container, clearly labeled as hazardous waste.[4]

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.